1-Bromo-2-methylcyclopentane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-methylcyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-5-3-2-4-6(5)7/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTRPYSJSYFLRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31201-11-3 | |
| Record name | 1-bromo-2-methylcyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties & Experimental Design for 1-Bromo-2-methylcyclopentane
[1]
Executive Summary
1-Bromo-2-methylcyclopentane (CAS: 31201-11-3) serves as a critical alkylating agent and intermediate in the synthesis of functionalized cyclopentane derivatives for medicinal chemistry and materials science.[1] Unlike simple alkyl halides, its utility is governed by its stereochemical configuration (cis vs. trans).[1]
This guide addresses a common failure mode in experimental design: treating this compound as a single entity. The cis and trans diastereomers exhibit distinct reactivity profiles, particularly in elimination reactions (E2), where geometric constraints dictate product distribution.[1] This document provides the physical data, mechanistic insights, and handling protocols necessary to ensure reproducibility and yield optimization.
Physical Properties Data Bank[1]
The values below represent the mixture of diastereomers unless specified. When designing purification protocols (distillation), researchers must account for the narrow boiling point range between isomers.[1]
| Property | Value / Range | Experimental Note |
| Molecular Formula | C₆H₁₁Br | |
| Molecular Weight | 163.06 g/mol | |
| CAS Number | 31201-11-3 (Mix)12768469 (Cis)94275181 (Trans) | Verify specific isomer purity before use.[1] |
| Boiling Point (Atm) | 145–150 °C (Est.)[1] | Proxy: Cyclopentyl bromide (137 °C); Bromomethylcyclopentane (162 °C).[1] |
| Boiling Point (Red.) | ~55–60 °C @ 12 Torr | Ideal for vacuum distillation to prevent thermal degradation.[1] |
| Density | ~1.30 g/cm³ | Denser than water; forms the bottom layer in aqueous extractions.[1] |
| Refractive Index ( | 1.46–1.48 | Useful for monitoring fraction purity during distillation.[1] |
| Solubility | Immiscible in H₂OSoluble in Et₂O, DCM, THF | Use anhydrous solvents for Grignard formation.[1] |
| Flash Point | < 40 °C (Est.)[1] | Flammable Liquid (Cat 3) .[1] Handle under inert atmosphere. |
Critical Insight: Commercial samples are often 1:1 mixtures.[1] If your synthesis requires a specific stereochemical outcome (e.g., SN2 inversion), you must separate isomers via high-efficiency fractional distillation or preparative HPLC, or synthesize the specific isomer stereoselectively.[1]
Stereochemical Reactivity & Experimental Implications
The most significant variable in using this compound is the stereochemical dependence of elimination reactions . In E2 elimination, the leaving group (Br) and the beta-proton must be anti-periplanar (180° dihedral angle).[1]
The Elimination Paradox
-
Cis-Isomer (1R, 2S): The Bromine (C1) and the Hydrogen (C2) are on opposite faces of the ring (trans to each other).[1] They can achieve anti-periplanar geometry.[1]
-
Result: Elimination of H(C2) occurs, forming the thermodynamically stable 1-methylcyclopentene (Zaitsev product).[1]
-
-
Trans-Isomer (1S, 2S): The Bromine (C1) and the Hydrogen (C2) are on the same face (cis to each other).[1] They are syn-coplanar and cannot undergo anti-elimination.[1]
Mechanistic Visualization (DOT Diagram)
The following diagram illustrates the divergent pathways based on starting isomerism.
Figure 1: Divergent E2 elimination pathways dictated by the stereochemistry of the starting bromide.[1]
Synthesis & Purification Protocols
For researchers needing to synthesize this compound de novo, the radical addition of HBr is the preferred route to access the secondary bromide, avoiding the tertiary bromide (1-bromo-1-methylcyclopentane) that forms via ionic addition.[1]
Synthesis Protocol (Anti-Markovnikov Addition)
Target: this compound (Mixture of diastereomers)[1][2]
-
Reagents: Anhydrous HBr (gas), Benzoyl Peroxide (initiator).[1]
-
Solvent: Pentane or Hexane (inert, non-polar).[1]
-
Procedure:
-
Dissolve 1-methylcyclopentene in pentane at 0°C.[1]
-
Add catalytic Benzoyl Peroxide (1 mol%).[1]
-
Bubble anhydrous HBr gas slowly through the solution while irradiating with UV light (or heating to reflux) to initiate the radical chain.[1]
-
Mechanism: Br• radical attacks C2 (less hindered, forming tertiary radical at C1).[1] H-abstraction then occurs at C1.[1]
-
Note: This yields the 1,2-disubstituted product, distinct from the 1,1-product obtained without peroxides.[1]
-
Purification Strategy
Due to the thermal instability of secondary bromides (susceptibility to HBr elimination), distillation must be performed under reduced pressure .[1]
Safety & Handling (SDS Summary)
| Hazard Class | GHS Code | Precaution |
| Flammable Liquid | H226 | Store in explosion-proof cabinet.[1] Ground all glassware.[1] |
| Skin Irritant | H315 | Permeates gloves.[1] Use Nitrile (double gloved) or PVA.[1] |
| Eye Irritant | H319 | Wear chemical splash goggles.[1] |
| Lachrymator | -- | Open only in a functioning fume hood. |
Storage:
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12768468, this compound. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (2023).[1] this compound - Gas Phase Thermochemistry. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Detailed discussion on E2 elimination stereochemistry in cycloalkanes).
-
Chegg Chemistry Support. (2020).[1] Synthesis design of this compound via radical addition. Retrieved from [Link]
1-Bromo-2-methylcyclopentane CAS number and chemical identifiers
Chemical Identity, Synthesis, and Stereochemical Reactivity
Executive Summary
This technical guide provides a comprehensive analysis of 1-bromo-2-methylcyclopentane , a secondary alkyl halide used primarily as an intermediate in the synthesis of functionalized cyclopentane derivatives. Unlike its tertiary isomer (1-bromo-1-methylcyclopentane), this compound exhibits complex stereochemical behavior that dictates its reactivity in substitution (
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
This compound exists as a mixture of two diastereomers: cis and trans. The trans isomer is generally more thermodynamically stable due to reduced steric strain between the vicinal methyl and bromo substituents.
Table 1: Chemical Identifiers and Properties[2]
| Property | Data |
| IUPAC Name | This compound |
| CAS Number (Mix) | 31201-11-3 |
| CAS (Trans) | 80607-34-7 |
| Molecular Formula | |
| Molecular Weight | 163.06 g/mol |
| SMILES | CC1CCCC1Br |
| InChI Key | PBTRPYSJSYFLRJ-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow liquid |
| Density | ~1.28 g/mL (predicted) |
| Boiling Point | 138–142 °C (at 760 mmHg) |
Stereochemical Visualization
The following diagram illustrates the stereochemical relationship between the isomers, a critical factor in determining reaction outcomes.
Synthetic Pathways and Causality
Synthesizing this compound requires avoiding the thermodynamic trap of the tertiary carbocation, which would lead to the isomeric 1-bromo-1-methylcyclopentane.
Method A: Radical Addition (Anti-Markovnikov)
Direct addition of HBr to 1-methylcyclopentene typically follows Markovnikov's rule, yielding the tertiary bromide. To access the secondary bromide (this compound), radical conditions must be employed.
-
Reagents: HBr, Peroxides (ROOR), UV light or Heat.
-
Mechanism: The bromine radical adds to the alkene first. It attacks the less substituted carbon (C2) to generate the more stable tertiary radical at C1. Hydrogen abstraction then completes the addition.
-
Outcome: Predominantly yields a mixture of cis and trans isomers.
Method B: Nucleophilic Substitution of Alcohols (Precision Route)
For stereochemical control, converting 2-methylcyclopentanol using Phosphorus Tribromide (
-
Mechanism:
reaction involving the formation of a dibromophosphite intermediate. -
Stereochemistry: The reaction proceeds with inversion of configuration .
-
Trans-2-methylcyclopentanol
Cis-1-bromo-2-methylcyclopentane. -
Cis-2-methylcyclopentanol
Trans-1-bromo-2-methylcyclopentane.
-
Reactivity Profile: The E2 Elimination Paradox
The utility of this compound in drug development often lies in its elimination behavior. The reaction outcome is strictly governed by the anti-periplanar geometry requirement of the E2 mechanism.[1][2]
The Stereochemical Switch
-
Cis-Isomer Reactivity (Zaitsev Product):
-
In the cis isomer, the Bromine (C1) and the Hydrogen on C2 are on opposite faces of the ring (anti).
-
Base can abstract the C2 proton.
-
Product: 1-Methylcyclopentene (Trisubstituted, thermodynamically stable).
-
-
Trans-Isomer Reactivity (Hofmann Product):
-
In the trans isomer, the Bromine (C1) and the Methyl group (C2) are anti. The Hydrogen on C2 is syn to the Bromine.
-
E2 elimination cannot occur across the C1-C2 bond because the required geometry is inaccessible.
-
The base must abstract a proton from C5 (the other adjacent carbon).
-
Product: 3-Methylcyclopentene (Disubstituted, kinetically favored but less stable).
-
Experimental Protocol: Synthesis via Alcohol Substitution
Objective: Synthesis of this compound from 2-methylcyclopentanol. Scale: 50 mmol.
Materials
-
2-Methylcyclopentanol (5.0 g, ~50 mmol)
-
Phosphorus Tribromide (
) (4.5 g, 16.6 mmol) -
Anhydrous Diethyl Ether (Solvent)
-
Saturated
solution
Procedure
-
Setup: Equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser under a nitrogen atmosphere.
-
Solvation: Dissolve 2-methylcyclopentanol in 25 mL of anhydrous diethyl ether and cool the solution to 0°C using an ice bath.
-
Addition: Add
dropwise over 20 minutes. Note: The reaction is exothermic; control the rate to prevent solvent boil-over. -
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 9:1). The alcohol spot (
) should disappear, replaced by the non-polar bromide spot near the solvent front.
-
-
Quench: Cool the mixture back to 0°C and carefully quench with 10 mL of water (added dropwise).
-
Workup:
-
Separate the organic layer.
-
Wash the aqueous layer with
mL ether. -
Combine organic extracts and wash sequentially with saturated
(to remove ) and brine. -
Dry over anhydrous
.
-
-
Purification: Concentrate the solvent under reduced pressure. Purify the residue via simple distillation (collect fraction boiling at 138–140°C) to obtain the clear liquid product.
Safety and Handling (SDS Summary)
-
Hazards: Flammable liquid and vapor (H226).[3] Causes skin irritation (H315) and serious eye irritation (H319).[3]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances (strong oxidizers, strong bases).
-
Spill Response: Absorb with inert material (sand, vermiculite) and dispose of as hazardous waste. Do not flush into surface water or sanitary sewer system.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12768468, this compound. Retrieved from [Link]
-
SpectraBase. Trans-1-Bromo-2-methyl-cyclopentane (CAS 80607-34-7) NMR Data.[3][5] Wiley Science Solutions. Retrieved from [Link]
-
Study.com. Elimination Mechanisms of Cyclic Halides. Retrieved from [Link]
Sources
Solubility of 1-Bromo-2-methylcyclopentane in polar vs non-polar solvents
An In-Depth Technical Guide to the Solubility of 1-Bromo-2-methylcyclopentane in Polar vs. Non-Polar Solvents
Abstract
The solubility of a compound is a critical physical property that dictates its behavior in various chemical and biological systems, influencing everything from reaction kinetics to bioavailability in drug development. This guide provides a detailed examination of the solubility characteristics of this compound, a halogenated cyclic alkane. By dissecting its molecular structure and the interplay of intermolecular forces, we will elucidate the principles governing its miscibility with both polar and non-polar solvents. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering both theoretical explanations and practical experimental methodologies.
The Principle of "Like Dissolves Like": A Molecular Perspective
The foundational principle governing solubility is "like dissolves like".[1][2][3][4] This adage encapsulates the concept that substances with similar molecular structures and intermolecular forces will readily dissolve in one another.[1][5] For dissolution to occur, the energy required to break the interactions within the pure solute and pure solvent must be compensated by the energy released from the formation of new interactions between the solute and solvent molecules.
-
Polar Solvents , such as water and ethanol, are characterized by significant dipole moments and, in many cases, the ability to form strong hydrogen bonds.
-
Non-Polar Solvents , such as hexane and toluene, lack a significant dipole moment and interact primarily through weaker London dispersion forces.
This guide will analyze where this compound fits within this spectrum and predict its solubility accordingly.
Molecular Analysis of this compound
To understand the solubility of this compound, we must first examine its molecular architecture and the resulting intermolecular forces.
2.1. Structure and Polarity
This compound consists of a five-membered carbon ring, a methyl group, and a bromine atom.[6][7] The key to its polarity lies in the carbon-bromine (C-Br) bond. Due to the difference in electronegativity between carbon and bromine, the C-Br bond is polar, with a partial negative charge (δ-) on the bromine atom and a partial positive charge (δ+) on the carbon atom.[8] This creates a permanent dipole moment in the molecule.
However, the majority of the molecule is comprised of the non-polar cyclopentane ring and the methyl group.[9] These hydrocarbon components only engage in transient, weak London dispersion forces.[10] Consequently, this compound is best described as a weakly polar molecule . While it possesses a dipole, its character is dominated by its large, non-polar hydrocarbon structure.
2.2. Intermolecular Forces
The primary intermolecular forces at play for this compound are:
-
London Dispersion Forces: These are the most significant forces, arising from temporary fluctuations in the electron cloud. The large surface area of the molecule contributes to substantial dispersion forces.[11][12]
-
Dipole-Dipole Interactions: These are weaker attractive forces that occur between the permanent dipoles of the C-Br bonds on adjacent molecules.[11][12]
Crucially, this compound cannot act as a hydrogen bond donor and has very limited capacity as a hydrogen bond acceptor. This inability to participate in hydrogen bonding is a critical factor in its solubility behavior, particularly in protic polar solvents.[13][14]
Solubility Profile
3.1. Solubility in Non-Polar Solvents (e.g., Hexane, Toluene)
Based on the "like dissolves like" principle, this compound is expected to be highly soluble in non-polar solvents.[15][16]
Causality: The intermolecular forces in both the solute (this compound) and a non-polar solvent like hexane are predominantly London dispersion forces.[17] When mixed, the energy required to overcome the solute-solute and solvent-solvent dispersion forces is comparable to the energy released when new solute-solvent dispersion forces are established. This energetic balance strongly favors dissolution. The process can be visualized as the non-polar hydrocarbon "tail" of the haloalkane fitting comfortably within the matrix of the non-polar solvent molecules.[11]
3.2. Solubility in Polar Solvents (e.g., Water, Methanol)
The solubility of this compound is predicted to be low in highly polar solvents like water.[11][14]
Causality: Water is a highly polar solvent characterized by an extensive and strong network of hydrogen bonds.[8] To dissolve this compound, these powerful hydrogen bonds must be broken.[8][11][14] The new interactions that would form between the weakly polar this compound and water molecules are primarily dipole-dipole and dispersion forces. These new interactions are significantly weaker than the original hydrogen bonds between water molecules.[11][14]
Because the energy released in forming these new, weaker bonds is insufficient to compensate for the energy required to break the strong hydrogen bonds of water, the overall process is energetically unfavorable.[8][11][14] As a result, this compound is only sparingly soluble, or effectively insoluble, in water.[9]
In less polar, protic solvents like methanol (CH₃OH), solubility is expected to be moderate. Methanol has a shorter, non-polar alkyl chain and can engage in dispersion forces with the haloalkane, while also having hydrogen bonding capabilities. While still less favorable than dissolving in a non-polar solvent, it is a better solvent for this compound than water. The solvolysis of this compound in methanol to form various substitution and elimination products indicates a degree of solubility.[18]
Data Summary: Predicted Solubility
The following table summarizes the expected solubility of this compound in representative solvents.
| Solvent Name | Solvent Type | Dominant Solvent Intermolecular Forces | Expected Solubility | Rationale |
| Water (H₂O) | Polar, Protic | Hydrogen Bonding, Dipole-Dipole | Low / Insoluble | Energy from new solute-solvent interactions is insufficient to break strong water-water hydrogen bonds.[11][14] |
| Methanol (CH₃OH) | Polar, Protic | Hydrogen Bonding, Dipole-Dipole | Moderate | The alkyl group allows for some dispersion force interaction, but disruption of hydrogen bonds is still required. |
| Acetone (C₃H₆O) | Polar, Aprotic | Dipole-Dipole, London Dispersion | High | "Like dissolves like"; both are moderately polar with significant dispersion forces. |
| Hexane (C₆H₁₄) | Non-Polar | London Dispersion Forces | High | Solute and solvent are dominated by similar, weak dispersion forces, allowing for easy mixing.[15][17] |
| Toluene (C₇H₈) | Non-Polar | London Dispersion Forces | High | Similar to hexane, interactions are primarily dispersion forces, favoring dissolution. |
Experimental Protocol: Determination of Solubility
This section provides a robust, self-validating protocol for the qualitative and quantitative determination of solubility.
5.1. Objective
To experimentally verify the solubility of this compound in a representative polar solvent (water) and a non-polar solvent (hexane).
5.2. Materials & Reagents
-
This compound (solute)
-
Deionized water (polar solvent)
-
n-Hexane (non-polar solvent)
-
Test tubes (15 mL) and rack
-
Graduated cylinders (10 mL)
-
Pipettes and bulbs
-
Vortex mixer
-
Analytical balance (readable to 0.001 g)
-
Evaporating dishes
-
Heating mantle or hot plate (in a fume hood)
5.3. Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
5.4. Step-by-Step Procedure
Part A: Qualitative Assessment
-
Label two test tubes, one "Water" and the other "Hexane".
-
Add 2 mL of the corresponding solvent to each test tube.
-
Add 5 drops of this compound to each tube.
-
Cap and vortex each tube for 30 seconds.
-
Allow the tubes to stand for 2 minutes.
-
Observe the contents. A single, clear phase indicates solubility. The presence of two distinct layers or cloudiness (an emulsion) indicates insolubility or low solubility.[19]
Part B: Quantitative Determination (Gravimetric Method)
-
Prepare a saturated solution by adding an excess of this compound to 10 mL of hexane in a small, sealed flask. Stir vigorously for 15 minutes.
-
Allow the solution to stand until any undissolved solute has settled.
-
Carefully weigh a clean, dry evaporating dish on an analytical balance. Record this mass as m₁ .
-
Accurately pipette 5.0 mL of the clear, saturated supernatant into the weighed evaporating dish, being careful not to transfer any undissolved solute.
-
In a well-ventilated fume hood, gently heat the evaporating dish to evaporate the hexane.
-
Once all the solvent has evaporated, allow the dish to cool to room temperature.
-
Weigh the dish containing the solute residue. Record this mass as m₂ .
-
Calculate the mass of the dissolved solute: m_solute = m₂ - m₁ .
-
Calculate the solubility in grams per 100 mL of solvent: Solubility ( g/100 mL) = (m_solute / 5.0 mL) * 100
Visualization of Intermolecular Interactions
The following diagram illustrates the starkly different energetic landscapes of dissolving this compound in polar versus non-polar solvents.
Caption: Solute-solvent interaction favorability diagram.
Conclusion
The solubility of this compound is a direct consequence of its molecular structure and the principle of "like dissolves like." As a weakly polar molecule dominated by a large non-polar hydrocarbon framework, it exhibits high solubility in non-polar organic solvents where London dispersion forces are the primary mode of interaction.[11][15] Conversely, its inability to form hydrogen bonds and the energetic cost of disrupting the strong hydrogen-bonding network in water render it poorly soluble in highly polar solvents.[8][14] This understanding is crucial for its application in organic synthesis, purification processes like liquid-liquid extraction, and for predicting its environmental fate and behavior in biological systems.
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Mechanistic Profiling with 1-Bromo-2-methylcyclopentane: Stereochemical Probes in Radical Kinetics
The role of 1-Bromo-2-methylcyclopentane in mechanistic chemistry is distinct from standard "kinetic" radical clocks (like 5-hexenyl bromide). Instead, it serves as a definitive Stereochemical Probe used to diagnose the presence of free radical intermediates based on the loss of stereochemical memory.
This guide details the theoretical basis, experimental protocol (specifically Deuterium trapping), and data interpretation for using this molecule to distinguish between radical, ionic (
Executive Summary
This compound functions as a stereochemical probe rather than a rearrangement clock. While kinetic clocks (e.g., cyclopropylcarbinyl systems) measure the rate of a reaction (
Its utility relies on the rapid conformational equilibration of the resulting 2-methylcyclopentyl radical . Unlike concerted ionic reactions (
Key Application: Distinguishing free radical intermediates from concerted mechanisms in reductive dehalogenations and organometallic formations.[2]
Fundamental Principles
The Stereochemical "Clock"
The "clock" mechanism here is the competition between the rate of radical inversion (
-
Precursor: Pure cis- or trans-1-bromo-2-methylcyclopentane.
-
Initiation: Homolytic cleavage of the C-Br bond generates the 2-methylcyclopentyl radical at C1.
-
Dynamics: The radical center is effectively planar or rapidly inverting between shallow pyramidal forms.
-
Trapping: The radical abstracts an atom (H or D) from a donor (e.g.,
).-
If
: The product ratio is thermodynamically controlled (stereochemistry is lost). -
If
: The product retains or specifically inverts configuration (rare for simple hydrides).
-
Thermodynamic Control
Because the inversion is ultrafast (
Experimental Protocol: Deuterium Trapping
The most conclusive experiment uses Tributyltin Deuteride (
Materials
-
Substrate: Pure cis-1-bromo-2-methylcyclopentane (or pure trans).
-
Reagent: Tributyltin Deuteride (
) (preferred over hydride to create a stereocenter at C1). -
Initiator: AIBN (Azobisisobutyronitrile).
-
Solvent: Dry Benzene or Toluene (degassed).
Methodology
-
Setup: In a flame-dried Schlenk tube under Argon, dissolve pure cis-1-bromo-2-methylcyclopentane (1.0 equiv) in dry benzene (0.1 M).
-
Addition: Add
(1.2 equiv) and AIBN (0.05 equiv). -
Reaction: Heat to 80°C (reflux) for 2-4 hours. Monitor consumption of bromide by GC-MS.
-
Workup: Cool to room temperature. Remove solvent in vacuo (carefully, product is volatile) or analyze the reaction mixture directly if using a calibrated GC method.
-
Purification (Optional): Flash chromatography on silica gel impregnated with 10% KF (to remove organotin byproducts).
Analysis
Analyze the product 1-deutero-2-methylcyclopentane via high-resolution GC or
-
Target Metric: The ratio of cis-deutero to trans-deutero product.
Data Interpretation & Decision Matrix
The following table guides the interpretation of the cis/trans product ratio starting from Pure cis-Bromide .
| Observed Outcome | Inferred Mechanism | Explanation |
| Scrambled (e.g., ~80:20 Trans:Cis) | Free Radical | The radical center inverted rapidly ( |
| >95% Trans (Inversion) | Concerted backside attack by the nucleophile (deuteride source) leads to Walden inversion. | |
| >95% Cis (Retention) | Metal-Bound / Cage | The intermediate was never a "free" radical; the metal held the geometry or directed delivery from the same face. |
| Partial Scrambling | Short-Lived Radical | The radical formed but was trapped at a rate competitive with inversion ( |
Mechanistic Pathway Diagram
Caption: The stereochemical scrambling pathway. Rapid inversion of the intermediate radical leads to a thermodynamic mixture of products, erasing the initial stereochemical information.
Comparison with Kinetic Clocks
It is crucial to differentiate this probe from kinetic clocks.
| Feature | This compound | 5-Hexenyl Bromide | Cyclopropylcarbinyl Bromide |
| Primary Output | Stereochemical Ratio (Cis/Trans) | Regioisomer Ratio (Cyclized/Uncyclized) | Regioisomer Ratio (Ring Open/Closed) |
| Variable Measured | Geometry / Lifetime | Rate Constant ( | Rate Constant ( |
| Clock Speed | |||
| Use Case | Proving "Radical vs. Ionic" | Measuring slow trapping rates | Measuring fast trapping rates |
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[2] (Chapter on Free Radical Stereochemistry). Link
-
Newcomb, M. (1993). Radical Kinetics and the "Radical Clock" Approach. Tetrahedron, 49(6), 1151-1176. (Foundational review on radical clock methodology). Link
-
Walling, C. (1963). Free Radicals in Solution. Wiley.[2] (Classic text establishing radical geometry and inversion barriers).[1][2]
-
Giese, B. (1986). Radicals in Organic Synthesis: Formation of Carbon-Carbon Bonds. Pergamon Press. (Practical guide to trapping and stereoselectivity). Link
Sources
Methodological & Application
E2 elimination reaction conditions for 1-Bromo-2-methylcyclopentane
Application Note: Stereocontrolled E2 Elimination of 1-Bromo-2-methylcyclopentane
Part 1: Executive Summary
This guide details the optimization of E2 elimination conditions for This compound . Unlike simple acyclic substrates, this reaction is governed strictly by the anti-periplanar stereoelectronic requirement . The product distribution (Zaitsev vs. Hofmann alkene) is dictated not merely by base sterics, but fundamentally by the cis or trans configuration of the starting material.
Key Takeaway:
-
cis-Isomer
Yields primarily 1-methylcyclopentene (Zaitsev, thermodynamic product). -
trans-Isomer
Yields primarily 3-methylcyclopentene (Hofmann, kinetic product) due to geometric constraints preventing Zaitsev elimination.
Part 2: Mechanistic Profiling & Stereochemistry
The Anti-Periplanar Constraint
The E2 mechanism requires the leaving group (Bromide) and the
Isomer-Specific Pathways
-
Scenario A: cis-1-Bromo-2-methylcyclopentane
-
Conformation: The Br group and the Methyl group are on the same face (e.g., both "Up").
-
-Protons:
-
C2-H: The proton on C2 is "Down" (trans to the Methyl). Since Br is "Up", the C2-H is anti to the Br.[1]
-
C5-H: There are two protons; one is anti to the Br.
-
-
Outcome: Elimination is possible towards the methyl group.[2] The transition state leading to the more stable tri-substituted alkene (1-methylcyclopentene) is lower in energy.
-
Major Product: 1-methylcyclopentene (Zaitsev) .
-
-
Scenario B: trans-1-Bromo-2-methylcyclopentane
-
Conformation: Br is "Up", Methyl is "Down".
-
-Protons:
-
C2-H: The proton on C2 is "Up" (cis to the Methyl? No, if Me is Down, H is Up). Since Br is "Up" and C2-H is "Up", they are syn-clinal (gauche) . Elimination is geometrically forbidden.
-
C5-H: One proton is "Down" (anti to Br). Elimination can only occur here.
-
-
Outcome: The reaction is forced to deprotonate at C5, forming the less substituted double bond.
-
Major Product: 3-methylcyclopentene (Hofmann) .
-
Pathway Visualization
Figure 1: Mechanistic divergence of E2 elimination based on substrate stereochemistry. Note that the trans-isomer is geometrically precluded from forming the Zaitsev product.
Part 3: Experimental Protocols
Reagent Selection Matrix
Select the condition based on the desired outcome and available substrate isomer.
| Variable | Condition A (Thermodynamic Control) | Condition B (Kinetic/Steric Control) |
| Base | Sodium Ethoxide (NaOEt) | Potassium tert-Butoxide (KOtBu) |
| Solvent | Absolute Ethanol | Anhydrous tert-Butanol or THF |
| Temperature | Reflux ( | |
| Primary Use | Converting cis-isomer to 1-methylcyclopentene | Maximizing 3-methylcyclopentene yield from cis or trans |
Protocol A: Standard Dehydrohalogenation (NaOEt)
Target: 1-Methylcyclopentene (from cis-isomer)
Materials:
-
cis-1-Bromo-2-methylcyclopentane (1.0 equiv, 10 mmol, ~1.63 g)
-
Sodium metal (1.5 equiv, 15 mmol, 0.35 g) or 21% NaOEt solution
-
Absolute Ethanol (20 mL)
-
Pentane (for extraction)
Procedure:
-
Base Preparation: In a dry 50 mL round-bottom flask (RBF) equipped with a condenser and drying tube, dissolve sodium metal in absolute ethanol. Caution: Exothermic hydrogen evolution.
-
Addition: Once cooled to room temperature, add the substrate dropwise via syringe.
-
Reaction: Heat the mixture to reflux for 3–5 hours. Monitor by GC-MS or TLC (stain with KMnO
). -
Workup:
-
Cool to room temperature.
-
Pour reaction mixture into 50 mL ice-cold water.
-
Extract with Pentane (
mL). Note: Pentane is used due to the volatility of the alkene products (bp ~75°C). -
Wash combined organics with brine, dry over MgSO
.
-
-
Isolation: Carefully concentrate using a fractionating column (Vigreux) at atmospheric pressure. Do not use high vacuum, or product will be lost.
Protocol B: Bulky Base Elimination (KOtBu)
Target: 3-Methylcyclopentene (Hofmann)
Procedure:
-
Setup: Flame-dry a 50 mL RBF under Nitrogen atmosphere.
-
Dissolution: Add Potassium tert-butoxide (1.5 equiv) and anhydrous t-Butanol (or THF). Stir until dissolved.
-
Addition: Add this compound (any isomer) dropwise.
-
Reaction: Stir at 50°C for 4 hours. The bulky base is sterically hindered from abstracting the more crowded C2 proton (even if accessible in cis-isomer), shifting selectivity toward the Hofmann product.
-
Workup: Similar to Protocol A, but ensure thorough washing to remove t-butanol.
Part 4: Analytical Verification
To validate the protocol, you must distinguish the regioisomers.
| Feature | 1-Methylcyclopentene (Zaitsev) | 3-Methylcyclopentene (Hofmann) |
| Structure | Trisubstituted alkene (C=C-CH | Disubstituted alkene (C=C-H) |
| 1H NMR | ||
| GC Retention | Typically longer (higher bp) | Typically shorter (lower bp) |
| Stability | More stable | Less stable |
Self-Validation Check:
-
If starting with pure trans-isomer and you observe >10% 1-methylcyclopentene, check for E1 competition . E1 proceeds via a carbocation intermediate (planar), losing stereochemical memory and favoring the Zaitsev product.
-
Correction: Ensure base concentration is high (>1 M) to favor second-order (E2) kinetics over first-order (E1).
Part 5: References
-
Mechanism of the E2 Reaction - Stereochemistry. Master Organic Chemistry. Retrieved from [Link]
-
Stereochemistry of the E2 Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
Elimination Reactions: Zaitsev's Rule. Master Organic Chemistry. Retrieved from [Link]
-
E2 Elimination Reactions of Cycloalkyl Halides. Chemistry Steps. Retrieved from [Link]
Sources
Controlling stereoselectivity in 1-Bromo-2-methylcyclopentane synthesis
Executive Summary
The synthesis of 1-bromo-2-methylcyclopentane presents a dual challenge in organic synthesis: regiocontrol (avoiding the tertiary bromide) and stereocontrol (cis vs. trans diastereomers). Standard ionic hydrobromination of 1-methylcyclopentene fails, yielding the Markovnikov product (1-bromo-1-methylcyclopentane).
This guide details two distinct protocols to access the 1,2-disubstituted product with high stereochemical fidelity. We establish the Radical Addition Pathway (Kinetic Control) and the Alcohol Inversion Pathway (SN2 Control) as the primary methods for determining diastereoselectivity.
Mechanistic Insight & Strategy
To control the outcome, one must first override the natural ionic preference for the tertiary carbocation. This is achieved via Anti-Markovnikov addition.[1] Once regiochemistry is secured, stereochemistry is dictated by the reaction mechanism (Syn/Anti addition vs. Inversion).
The Stereoselectivity Paradox
-
Radical HBr Addition: Generally proceeds via anti-addition, favoring the cis-bromide (Kinetic Product).
-
Hydroboration-Oxidation
PBr : Hydroboration is syn-selective (yielding trans-alcohol), followed by PBr inversion (yielding cis-bromide ). -
Thermodynamic Equilibration: The trans-bromide is the thermodynamic sink (diequatorial-like stability) and is accessed via equilibration of the cis isomer.
Figure 1: Strategic Decision Tree for Regio- and Stereocontrol. Note that direct pathways favor the cis-isomer kinetically.
Protocol A: Kinetic Synthesis of cis-1-Bromo-2-methylcyclopentane
Method: Free-Radical Chain Reaction (Anti-Markovnikov) Basis: The bromine radical adds to the less substituted carbon (C2). The bulky bromine atom directs hydrogen abstraction from the opposite face (anti-addition), resulting in the cis relationship between the methyl and bromine groups.
Reagents & Equipment
-
Substrate: 1-Methylcyclopentene (>98% purity).
-
Reagent: HBr gas (anhydrous) or 48% HBr/Acetic Acid.
-
Initiator: Benzoyl Peroxide (BPO) or AIBN (1-2 mol%).
-
Solvent: Pentane or Hexane (degassed).
-
Apparatus: Quartz photochemical reactor (if UV initiated) or reflux setup (thermal).
Step-by-Step Methodology
-
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a gas inlet tube, condenser, and magnetic stirrer. Flush with Nitrogen (N
) for 15 minutes to remove oxygen (a radical inhibitor). -
Solvation: Dissolve 1-methylcyclopentene (10 mmol) in degassed pentane (50 mL).
-
Initiation: Add Benzoyl Peroxide (0.1 mmol).
-
Thermal Route: Heat to mild reflux (40°C).
-
Photochemical Route: Irradiate with a UV lamp (Hg vapor).
-
-
Addition: Slowly bubble anhydrous HBr gas through the solution.
-
Observation: The solution may turn orange/brown transiently. Maintain flow until saturation (fumes visible at outlet).
-
-
Quenching: Cool to 0°C. Wash the organic layer with 10% NaHCO
(2x) to neutralize acid and 10% Na S O to quench traces of Br . -
Isolation: Dry over MgSO
, filter, and concentrate in vacuo at low temperature (<30°C) to prevent isomerization.
Expert Insight: Oxygen inhibition is the primary cause of failure. If the reaction stalls, the ionic pathway (Markovnikov) may compete, producing the tertiary bromide. Ensure rigorous degassing.
Protocol B: High-Fidelity Synthesis via Alcohol Inversion
Method: Nucleophilic Substitution (SN2)
Basis: This route offers higher stereochemical purity than radical addition. We utilize the predictable stereochemistry of hydroboration (Syn) followed by PBr
Pathway Logic:
-
Alkene
trans-Alcohol -
trans-Alcohol
cis-Bromide
Reagents
-
Precursor: trans-2-Methylcyclopentanol (prepared via hydroboration of 1-methylcyclopentene).
-
Reagent: Phosphorus Tribromide (PBr
), 1.1 equiv. -
Base: Pyridine (0.1 equiv) - acts as a scavenger to prevent acid-catalyzed rearrangements.
-
Solvent: Anhydrous Diethyl Ether (Et
O) or DCM.
Step-by-Step Methodology
-
Setup: Charge a flame-dried flask with trans-2-methylcyclopentanol (10 mmol) and dry Et
O (30 mL). Add pyridine (1 mmol). Cool to -10°C (Ice/Salt bath). -
Addition: Add PBr
(3.7 mmol, 0.37 equiv per OH, but typically 1.1 equiv total Br capacity used) dropwise via syringe over 20 minutes.-
Note: Control exotherm. Temperature spikes can cause elimination (E2) to alkenes.
-
-
Reaction: Allow to warm to room temperature and stir for 3-4 hours. Monitor by TLC (stain with PMA).
-
Workup: Pour reaction mixture onto crushed ice. Extract with Et
O (3x). -
Purification: Wash combined organics with Brine. Dry over Na
SO . Remove solvent. Purify via flash chromatography (Silica, Hexanes).
Stereochemical Outcome: The SN2 mechanism causes backside attack on the C-O bond.[2] Since the starting alcohol is trans (Methyl and OH on opposite faces), the incoming Bromide ends up on the same face as the Methyl group, yielding cis-1-bromo-2-methylcyclopentane .
Protocol C: Accessing the trans-Isomer (Thermodynamic Control)
Since the direct kinetic routes favor the cis isomer, the trans isomer (where Br and Me are anti-diequatorial) is best accessed via thermodynamic equilibration.
Methodology
-
Isomerization: Dissolve the cis-bromide (from Protocol A or B) in dry CH
Cl . -
Catalyst: Add a catalytic amount of ZnBr
or expose to dilute Br with light (radical equilibration). -
Process: Reflux for 12-24 hours. The mixture will equilibrate to the thermodynamic ratio (typically >80% trans due to lower steric strain).
-
Separation: Careful fractional distillation is required to separate the isomers if conversion is incomplete.
Analytical Validation
Distinguishing the isomers requires high-field
| Feature | cis-1-Bromo-2-methylcyclopentane | trans-1-Bromo-2-methylcyclopentane |
| Formation | Kinetic (Radical HBr) / Inversion of trans-OH | Thermodynamic Equilibration |
| Stability | Lower (Steric clash) | Higher (Pseudo-diequatorial) |
| Downfield shift, smaller coupling constant ( | Upfield shift relative to cis, larger coupling constant ( | |
| Mechanism | Anti-Addition (Radical) / Inversion (SN2) | Equilibration / Inversion of cis-OH |
References
-
Goering, H. L., et al. (1956). The Stereochemistry of the Free Radical Addition of Hydrogen Bromide to 1-Methylcyclopentene. Journal of the American Chemical Society. Link
-
Brown, H. C., & Zweifel, G. (1961). Hydroboration.[1][3][4] IX. The Hydroboration of Cyclic and Bicyclic Olefins. Journal of the American Chemical Society. Link
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Section on Radical Addition Stereochemistry).
-
Master Organic Chemistry. (2025). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Link
-
LibreTexts Chemistry. (2020). Reactions of Alcohols with PBr3 and SOCl2. Link
Sources
Application Note: Unraveling Solvent Effects on the Competing Pathways in the Solvolysis of 1-Bromo-2-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solvolysis of 1-bromo-2-methylcyclopentane serves as a quintessential model for investigating the intricate interplay between substrate structure, solvent properties, and competing reaction mechanisms—namely, the unimolecular substitution (SN1) and elimination (E1) pathways. This application note provides a comprehensive guide to understanding and experimentally probing the profound influence of the solvent on the rate and product distribution of this reaction. By dissecting the underlying mechanistic principles and providing detailed experimental protocols, this document aims to equip researchers with the necessary tools to predict and control reaction outcomes in similar systems, a critical aspect of synthetic and medicinal chemistry.
Theoretical Framework: A Tale of Carbocations and Competing Fates
The solvolysis of this compound, a secondary alkyl halide, proceeds through a mechanism involving the formation of a carbocation intermediate. This process is initiated by the departure of the bromide leaving group, a step that is significantly influenced by the surrounding solvent molecules.
The Central Role of the Carbocation Intermediate
The rate-determining step in both SN1 and E1 reactions is the formation of the carbocation.[1] In the case of this compound, this initially results in a secondary carbocation. However, this intermediate is not static. It can undergo a rapid 1,2-hydride shift to form a more stable tertiary carbocation. This rearrangement is a pivotal event that dictates the array of possible products.[2]
Solvent Influence on Carbocation Stability and Reaction Rate
Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting solvolysis.[3] Their ability to form hydrogen bonds and their high dielectric constants allow them to stabilize the charged transition state leading to the carbocation and the resulting bromide anion.[3] This stabilization lowers the activation energy of the rate-determining step, thereby accelerating the overall reaction rate.[3] Conversely, polar aprotic solvents, while polar, are less effective at solvating the leaving group and stabilizing the carbocation, leading to significantly slower reaction rates.
The ionizing power of a solvent can be quantitatively assessed using the Grunwald-Winstein equation, which relates the rate of solvolysis in a given solvent to that in a standard solvent system (80% ethanol/20% water).
The SN1 vs. E1 Competition: A Solvent-Mediated Tug-of-War
Once the carbocation is formed, it can be attacked by a solvent molecule acting as a nucleophile (SN1 pathway) or lose a proton to a solvent molecule acting as a base (E1 pathway). The nature of the solvent plays a crucial role in determining the ratio of substitution to elimination products.
-
Nucleophilicity vs. Basicity: Solvents that are more nucleophilic will favor the S
N1 pathway, while more basic solvents will favor the E1 pathway. For many polar protic solvents, these two properties are closely related. -
Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.
Mechanistic Pathways and Product Distribution
The solvolysis of this compound in a protic solvent (SOH) leads to a mixture of substitution and elimination products, arising from both the initial secondary carbocation and the rearranged tertiary carbocation.
Figure 1: General mechanistic pathways for the solvolysis of this compound.
The expected products from these pathways include:
-
From the secondary carbocation: 1-substituted-2-methylcyclopentane (S
N1) and 3-methylcyclopentene (E1). -
From the tertiary carbocation: 1-substituted-1-methylcyclopentane (S
N1), 1-methylcyclopentene (E1), and methylenecyclopentane (E1).
Experimental Design and Protocols
To quantitatively assess the solvent effects on the solvolysis of this compound, a series of kinetic runs and product analyses can be performed in different solvent systems.
Materials and Reagents
-
This compound (cis/trans mixture)
-
Ethanol (absolute)
-
Methanol (anhydrous)
-
Isopropanol
-
Deionized water
-
Acetone (for cleaning)
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
Phenolphthalein or other suitable indicator
-
Internal standard for GC-MS analysis (e.g., dodecane)
Protocol 1: Kinetic Analysis via Titration
This protocol measures the rate of hydrobromic acid (HBr) production, which is directly proportional to the rate of solvolysis.
Figure 2: Workflow for the kinetic analysis of the solvolysis reaction.
Step-by-Step Procedure:
-
Solvent Preparation: Prepare a series of aqueous ethanol solutions (e.g., 80%, 60%, and 40% ethanol by volume).
-
Temperature Control: Place a known volume (e.g., 100 mL) of the solvent mixture in a constant temperature bath until it reaches the desired reaction temperature (e.g., 25°C).
-
Reaction Initiation: Add a precise amount of this compound to the equilibrated solvent and start a timer.
-
Aliquot Sampling: At regular intervals, withdraw a known volume of the reaction mixture (e.g., 5 mL) and immediately quench it in a flask containing cold acetone to stop the reaction.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate with a standardized solution of sodium hydroxide until a persistent pink color is observed. Record the volume of NaOH used.
-
Infinity Point: Allow a separate sample of the reaction mixture to proceed to completion (approximately 10 half-lives) to determine the infinity titer (V∞).
-
Data Analysis: Calculate the pseudo-first-order rate constant (k) by plotting ln(V∞ - Vt) versus time, where Vt is the volume of titrant at time t. The slope of this line will be -k.
Protocol 2: Product Distribution Analysis via GC-MS
This protocol determines the relative amounts of the different substitution and elimination products formed at the end of the reaction.
Step-by-Step Procedure:
-
Reaction Setup: In separate vials, dissolve a known amount of this compound in each of the different solvent systems to be tested.
-
Reaction Completion: Allow the reactions to proceed to completion at a controlled temperature.
-
Sample Preparation: To each completed reaction mixture, add a known amount of an internal standard (e.g., dodecane). Extract the organic products with a suitable solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous sodium sulfate.
-
GC-MS Analysis: Inject the prepared samples into a gas chromatograph-mass spectrometer (GC-MS).
-
Data Analysis: Identify the product peaks based on their retention times and mass spectra. Quantify the relative peak areas of the products and the internal standard to determine the product distribution as a percentage of the total product yield.
Data Interpretation and Expected Outcomes
The data obtained from the kinetic and product analysis experiments will allow for a detailed understanding of the solvent's influence.
Kinetic Data
The rate of solvolysis is expected to increase with increasing solvent polarity. This is because more polar solvents are better at stabilizing the carbocation intermediate.
Table 1: Illustrative Rate Constants for the Solvolysis of this compound at 25°C
| Solvent System (v/v) | Dielectric Constant (approx.) | Relative Rate | Pseudo-First-Order Rate Constant (k) (s⁻¹) |
| 40% Ethanol / 60% Water | 60 | 1.00 | 1.5 x 10⁻⁵ |
| 60% Ethanol / 40% Water | 48 | 0.45 | 6.8 x 10⁻⁶ |
| 80% Ethanol / 20% Water | 36 | 0.12 | 1.8 x 10⁻⁶ |
| 100% Ethanol | 24 | 0.01 | 1.5 x 10⁻⁷ |
(Note: The rate constants presented are illustrative and based on general trends for similar secondary alkyl halides. Actual experimental values may vary.)
Product Distribution Data
The ratio of substitution (SN1) to elimination (E1) products is also highly dependent on the solvent.
Table 2: Illustrative Product Distribution for the Solvolysis of this compound at 50°C
| Solvent | % S | % E1 Products | S |
| 80% Ethanol / 20% Water | 70 | 30 | 2.33 |
| 100% Ethanol | 60 | 40 | 1.50 |
| Acetic Acid | 85 | 15 | 5.67 |
(Note: This data is illustrative and serves to demonstrate the expected trends. The actual product ratios will depend on the specific reaction conditions.)
Conclusion
The solvolysis of this compound provides a rich platform for exploring the fundamental principles of physical organic chemistry. By systematically varying the solvent composition and temperature, researchers can gain valuable insights into the delicate balance between SN1 and E1 pathways. The protocols outlined in this application note offer a robust framework for conducting these investigations, enabling a deeper understanding of how to manipulate reaction conditions to achieve desired synthetic outcomes. This knowledge is not only of academic interest but also holds significant practical implications for the rational design and optimization of chemical processes in various fields, including drug discovery and development.
References
-
Chemistry LibreTexts. (2023, January 22). Carbocation Rearrangements. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 – The Solvent. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Grunwald–Winstein equation. Retrieved from [Link]
-
Mercer University. (n.d.). KINETIC INVESTIGATION OF UNIMOLECULAR SOLVOLYSIS. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The SN1 Reaction Mechanism and Stereochemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.4: SN1 Reaction Mechanism, Energy Diagram and Stereochemistry. Retrieved from [Link]
-
Homework.Study.com. (n.d.). When this compound undergoes solvolysis in methanol, five major products are.... Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]
Sources
Application Note: Regioselective Synthesis of Methylcyclopentenes via Dehydrohalogenation of 1-Bromo-2-methylcyclopentane
Abstract
The dehydrohalogenation of alkyl halides is a fundamental and powerful transformation in organic synthesis for the construction of alkenes.[1] This application note provides a detailed guide to the regioselective synthesis of methylcyclopentene isomers through the base-induced elimination of 1-bromo-2-methylcyclopentane. We explore the underlying principles of the E2 elimination mechanism, focusing on the critical role of base selection in dictating the reaction's regiochemical outcome according to Zaitsev's and Hofmann's rules.[2] Two distinct, validated protocols are presented: one favoring the thermodynamically stable 1-methylcyclopentene (Zaitsev product) using a sterically unhindered base, and another designed to yield the less substituted 3-methylcyclopentene (Hofmann product) through the use of a bulky base.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and control elimination reactions in cyclic systems.
Theoretical Background and Mechanistic Insights
The formation of alkenes from alkyl halides via dehydrohalogenation is a classic example of a β-elimination reaction.[5] When a strong base is employed, the reaction typically proceeds through a bimolecular (E2) mechanism.[6] The E2 pathway is a single, concerted step where the base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group (α-position), while the leaving group departs simultaneously, leading to the formation of a π-bond.[7]
Regioselectivity: The Zaitsev vs. Hofmann Dichotomy
The dehydrohalogenation of this compound presents a challenge in regioselectivity, as two different β-hydrogens can be abstracted, leading to two possible alkene isomers:
-
1-Methylcyclopentene: The more substituted, trisubstituted alkene.
-
3-Methylcyclopentene: The less substituted, disubstituted alkene.
The product distribution is primarily governed by the steric properties of the base employed.
-
Zaitsev's Rule: This rule predicts that in an elimination reaction, the major product will be the more stable (and typically more substituted) alkene.[2] This outcome is favored when using a small, sterically unhindered base, such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH).[3] The base is small enough to access the more sterically hindered β-hydrogen on the tertiary carbon (C-2), leading to the thermodynamically favored product.
-
Hofmann's Rule: This rule applies when the reaction yields the less substituted alkene as the major product. This pathway is favored when a sterically bulky base, such as potassium tert-butoxide (t-BuOK), is used.[7][8] The large size of the base makes it difficult to approach the sterically encumbered β-hydrogen at C-2. Instead, it preferentially abstracts a more accessible proton from the less hindered β-carbon (C-5), resulting in the kinetically controlled Hofmann product.[3]
Stereoelectronic Requirements of the E2 Reaction
For the E2 mechanism to proceed efficiently, a specific stereochemical arrangement is required: the β-hydrogen and the leaving group must be in an anti-periplanar conformation (a dihedral angle of 180°).[6][9] In cyclic systems like cyclopentane, which exists in dynamic envelope and half-chair conformations, the ring must contort to achieve this geometry.[10] This requirement ensures proper orbital overlap between the C-H and C-Br bonds in the transition state to form the new π-bond.[11] The accessibility of anti-periplanar β-hydrogens can therefore influence the rate and outcome of the elimination.
Experimental Protocols
The following protocols provide step-by-step methodologies for the selective synthesis of either the Zaitsev or Hofmann elimination product.
Protocol A: Zaitsev-Selective Synthesis of 1-Methylcyclopentene
This protocol utilizes sodium ethoxide, a strong, non-bulky base, to favor the formation of the more substituted alkene, 1-methylcyclopentene.[12]
Materials and Reagents
| Reagent/Material | Supplier | CAS Number | Notes |
| This compound (cis/trans mixture) | Sigma-Aldrich | 69515-61-5 | Starting material |
| Sodium Ethoxide (NaOEt) | Sigma-Aldrich | 141-52-6 | Strong, non-bulky base |
| Anhydrous Ethanol (EtOH) | Fisher Scientific | 64-17-5 | Reaction solvent |
| Diethyl Ether | VWR | 60-29-7 | Extraction solvent |
| Saturated aq. Ammonium Chloride (NH₄Cl) | VWR | 12125-02-9 | For quenching |
| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | 7487-88-9 | Drying agent |
Procedure
-
Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to prevent reaction with the alkoxide base.
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add 40 mL of anhydrous ethanol to the flask, followed by the careful addition of sodium ethoxide (2.0 g, 29.4 mmol). Stir until the base is fully dissolved.
-
Add this compound (3.5 g, 19.8 mmol) dropwise to the stirred solution at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress by taking aliquots and analyzing via Gas Chromatography (GC).
-
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated aq. NH₄Cl solution (2 x 20 mL) to neutralize any remaining base, followed by a final wash with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation to yield pure 1-methylcyclopentene.
Protocol B: Hofmann-Selective Synthesis of 3-Methylcyclopentene
This protocol employs potassium tert-butoxide, a sterically hindered base, to promote the formation of the less substituted alkene, 3-methylcyclopentene.[12][13]
Materials and Reagents
| Reagent/Material | Supplier | CAS Number | Notes |
| This compound (cis/trans mixture) | Sigma-Aldrich | 69515-61-5 | Starting material |
| Potassium tert-butoxide (t-BuOK) | Sigma-Aldrich | 865-47-4 | Strong, bulky base |
| Anhydrous tert-Butanol (t-BuOH) | Fisher Scientific | 75-65-0 | Reaction solvent |
| Diethyl Ether | VWR | 60-29-7 | Extraction solvent |
| Deionized Water | - | 7732-18-5 | For quenching and washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Sigma-Aldrich | 7757-82-6 | Drying agent |
Safety Precautions
-
Potassium tert-butoxide is a corrosive, flammable solid that reacts violently with water. [14][15] Handle in an inert atmosphere glovebox or under a nitrogen blanket.[16] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[17]
Procedure
-
Reaction Setup: Assemble a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is rigorously dried.
-
Reagent Addition: In the flask, dissolve potassium tert-butoxide (3.3 g, 29.4 mmol) in 40 mL of anhydrous tert-butanol under a positive pressure of nitrogen.
-
Add this compound (3.5 g, 19.8 mmol) to the solution via syringe over 10 minutes.
-
Reaction Execution: Heat the mixture to 50 °C and stir for 6 hours. Monitor the reaction for the disappearance of the starting material by GC analysis.
-
Workup: Cool the reaction to room temperature and carefully quench by slowly adding 50 mL of cold deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with deionized water (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic phase with anhydrous Na₂SO₄, filter, and carefully remove the solvent via rotary evaporation (ensure a cold water bath to prevent loss of the volatile product). Further purification can be achieved via fractional distillation.
Product Analysis and Characterization
The primary method for analyzing the product mixture and determining the regioselectivity of the reaction is Gas Chromatography-Mass Spectrometry (GC-MS).[18]
-
Gas Chromatography (GC): This technique separates the volatile alkene isomers based on their boiling points and interaction with the stationary phase of the GC column.[18] The retention times will differ for 1-methylcyclopentene and 3-methylcyclopentene, allowing for their distinct identification. The relative ratio of the products can be determined by integrating the area of their respective peaks.[19]
-
Mass Spectrometry (MS): Coupled with GC, MS provides structural confirmation.[20] The separated isomers are ionized and fragmented, producing a unique mass spectrum or "fingerprint." Both isomers will show a molecular ion peak corresponding to the mass of methylcyclopentene, but their fragmentation patterns may differ, allowing for unambiguous identification when compared to reference spectra.[21]
Expected Results
The choice of base is the determining factor in the regiochemical outcome. The following table summarizes the anticipated results for each protocol.
| Parameter | Protocol A (Zaitsev) | Protocol B (Hofmann) |
| Base Used | Sodium Ethoxide (NaOEt) | Potassium tert-butoxide (t-BuOK) |
| Major Product | 1-Methylcyclopentene | 3-Methylcyclopentene |
| Minor Product | 3-Methylcyclopentene | 1-Methylcyclopentene |
| Expected Ratio | >80:20 (Zaitsev:Hofmann) | >70:30 (Hofmann:Zaitsev) |
| Rationale | Small base accesses the sterically hindered β-proton, forming the more stable alkene.[3] | Bulky base accesses the sterically available β-proton, forming the less stable alkene.[7] |
Conclusion
This application note demonstrates that the dehydrohalogenation of this compound is a highly tunable reaction. By judiciously selecting either a sterically unhindered or a bulky base, the synthesis can be directed to selectively produce either the thermodynamically favored Zaitsev product (1-methylcyclopentene) or the kinetically favored Hofmann product (3-methylcyclopentene). The protocols described herein are robust and serve as an excellent model for controlling regioselectivity in elimination reactions, a critical skill for synthetic chemists in academic and industrial research.
References
-
Gauth. (n.d.). Dehydrohalogenation of this compound by using reagent and condition X produce a major compound A. Retrieved from Gauthmath. [Link]
-
Bartleby. (2022). When trans-1-bromo-2-methylcyclohexane is subjected to dehydrohalogenation, the major product is 3-methylcyclohexene. Retrieved from bartleby.com. [Link]
-
PHARMD GURU. (n.d.). Dehydrohalogenation of alkyl halides - 1,2 elimination, kinetics, E2 and E1. Retrieved from PHARMD GURU. [Link]
-
Gauth. (n.d.). Dehydrohalogenation of this compound by using reagent and condition X produ. Retrieved from Gauthmath.com. [Link]
-
Wikipedia. (n.d.). Zaytsev's rule. Retrieved from Wikipedia. [Link]
-
chemlaba. (2011). Regioselectivity of dehydrohalogenation: Zaitsev rule. Retrieved from chemlaba - WordPress.com. [Link]
-
The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. Retrieved from YouTube. [Link]
-
Chemistry LibreTexts. (2023). Alkenes from Dehydrohalogenation of Haloalkanes. Retrieved from Chemistry LibreTexts. [Link]
-
Chemistry Stack Exchange. (2016). Elimination reaction of 1-bromo-2-phenylcyclopentane. Retrieved from Chemistry Stack Exchange. [Link]
-
Master Organic Chemistry. (2025). Mechanism of the E2 Reaction. Retrieved from Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2021). E2 Reaction. Retrieved from Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from ResearchGate. [Link]
-
OpenStax. (2023). Preparing Alkenes: A Preview of Elimination Reactions. Retrieved from Organic Chemistry | OpenStax. [Link]
-
The Organic Chemistry Tutor. (2018). E2 Reaction Mechanism - Hoffman Elimination vs Zaitsev's Rule. Retrieved from YouTube. [Link]
-
Chemistry LibreTexts. (2021). Substituted Cycloalkanes. Retrieved from Chemistry LibreTexts. [Link]
-
Loba Chemie. (n.d.). POTASSIUM TERT-BUTOXIDE EXTRA PURE - Safety Data Sheet. Retrieved from Loba Chemie. [Link]
-
University of Wisconsin-Madison. (n.d.). Dehydrohalogenation. Retrieved from University of Wisconsin-Madison Chemistry Department. [Link]
-
Francis, W. C. (n.d.). Dehydrohalogenation of Alkyl Halides E2 and E1 Reactions in Detail. Retrieved from SlidePlayer. [Link]
-
Master Organic Chemistry. (2025). Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. Retrieved from Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2022). The E2 Reaction and Cyclohexane Conformation. Retrieved from Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (2012). Elimination Reactions (2): The Zaitsev Rule. Retrieved from Master Organic Chemistry. [Link]
-
Pubmedia Journals Series. (2025). Exploring the Principles of GC-MS: Techniques and Applications. Retrieved from Pubmedia Journals Series. [Link]
-
A-Gas. (2024). 116670 - Potassium tert-butoxide - Safety Data Sheet. Retrieved from A-Gas. [Link]
-
MetwareBio. (n.d.). Understanding GC-MS: A Powerful Analytical Tool in Modern Chemistry. Retrieved from MetwareBio. [Link]
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Troubleshooting & Optimization
Purification methods for 1-Bromo-2-methylcyclopentane via fractional distillation
Case ID: #PUR-Br-MCP-001 Status: Open Priority: High (Thermal Instability Risk) Agent: Senior Application Scientist
Executive Summary & Safety Warning
User Query: "How do I purify 1-Bromo-2-methylcyclopentane using fractional distillation without decomposing the product?"
Core Issue: this compound is a secondary alkyl bromide . Unlike primary or tertiary bromides, secondary alkyl halides are notoriously thermally unstable. They undergo dehydrohalogenation (elimination of HBr) at elevated temperatures, reverting to 1-methylcyclopentene or 3-methylcyclopentene.
The Golden Rule: You cannot distill this compound at atmospheric pressure (approx. BP 138-140°C). The temperature required to boil it at 1 atm is sufficient to trigger rapid autocatalytic decomposition, turning your colorless oil into a black tar.
Solution: You must utilize High-Vacuum Fractional Distillation with acid scavengers in the still pot.
Pre-Distillation Diagnostics (The "Go/No-Go" Check)
Before setting up glassware, verify your crude material status. Attempting to distill "dirty" crude accelerates decomposition.
| Parameter | Specification | Action if Failed |
| Appearance | Clear to pale yellow oil | If dark brown/black, free HBr is present. Wash immediately with cold 5% NaHCO₃. |
| Acidity (pH) | Neutral (pH 6-7) | If acidic, HBr will catalyze elimination. Wash with NaHCO₃, then brine. |
| Water Content | Anhydrous | Water lowers the boiling point of impurities (azeotropes) but promotes hydrolysis. Dry over MgSO₄. |
| Isomer Ratio | Mixture of cis and trans | If pure isomer is required, assess if distillation can achieve separation (see FAQ Section). |
Standard Operating Procedure (SOP): Vacuum Distillation
Phase A: The Setup
-
Vacuum System: A pump capable of stable pressure < 20 mmHg (Torr).
-
Column:
-
For general purification: 15-20 cm Vigreux column.
-
For Isomer Separation: Spinning band column or packed column (>20 theoretical plates).
-
-
Stabilizers (Critical): Add 1-2 grams of anhydrous Potassium Carbonate (K₂CO₃) or Calcium Hydride (CaH₂) directly into the distillation flask. This neutralizes any HBr generated in situ during heating.
Phase B: The Process
Step 1: System Evacuation
-
Cool the receiving flask in dry ice/acetone.
-
Apply vacuum before heating. Bring pressure down to 10-15 mmHg .
Step 2: Heating
-
Slowly raise the oil bath temperature.
-
Target Vapor Temperature: Based on the nomograph below, your target vapor temperature at 15 mmHg should be approximately 45°C - 50°C .
-
Note: Never let the oil bath exceed 80°C.
Step 3: Fraction Collection
-
F1 (Forerun): Low boilers (residual solvent, cyclopentene).
-
F2 (Main Cut): The target bromide.[1][2][3] Collect when temp stabilizes.
-
F3 (Tail): Higher boiling impurities (do not overheat to reach these).
Data Table: Estimated Boiling Points
| Pressure (mmHg) | Estimated Boiling Point (°C) | Risk Level |
| 760 (Atm) | ~138 - 140°C | CRITICAL FAILURE (Decomposition) |
| 100 | ~85°C | High Risk |
| 20 | ~50 - 55°C | Safe |
| 5 | ~25 - 30°C | Optimal (Room Temp Distillation) |
Troubleshooting & FAQs
Q1: My distillate is turning brown during the run. What is happening?
A: This is Autocatalytic Dehydrohalogenation .
-
Mechanism: A small amount of HBr is eliminated due to heat. This HBr acts as a catalyst, causing more bromide to eliminate, generating more HBr. The brown color is polymerized alkene and oxidation byproducts.
-
Fix: Stop immediately. Cool down. Wash the crude with sodium bicarbonate to neutralize acid. Restart with lower pressure and add fresh K₂CO₃ to the pot.
Q2: Can I separate the cis and trans isomers via distillation?
A: It is extremely difficult but theoretically possible with high-end equipment.
-
The Science: The boiling point difference between cis-1-bromo-2-methylcyclopentane and trans-1-bromo-2-methylcyclopentane is often less than 2-3°C.
-
Recommendation: A standard Vigreux column will not separate them. You need a Spinning Band Distillation system (providing 50+ theoretical plates) and a high reflux ratio (20:1). If this equipment is unavailable, consider preparative HPLC or utilizing the mixture if the downstream chemistry (e.g., Grignard formation) destroys the stereocenter anyway.
Q3: Why not just use Column Chromatography?
A: You can, but alkyl halides are often UV-inactive (making detection hard) and can hydrolyze on silica gel if it's too acidic. If you must use a column, use neutral alumina or silica buffered with 1% triethylamine to prevent decomposition.
Workflow Visualizations
Diagram 1: Purification Strategy Decision Tree
Figure 1: Decision logic for purifying thermally unstable alkyl halides.
Diagram 2: The Decomposition Loop (Why Vacuum is Mandatory)
Figure 2: The autocatalytic decomposition cycle triggered by atmospheric distillation.
References
-
PubChem. (n.d.).[4][5] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Cheméo. (n.d.). Chemical Properties of 1-Bromo-2-methylpentane (Analogous data used for BP estimation). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Elimination Reactions of Alkyl Halides. Retrieved from [Link]
Sources
- 1. US2819319A - Production of alcohols by hydrolysis of alkyl bromides - Google Patents [patents.google.com]
- 2. Elimination reaction of cis and trans 1 Bromo 2 methylcyclohexanes class 11 chemistry CBSE [vedantu.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 1-(Bromomethyl)-2-methylcyclopentane | C7H13Br | CID 65438346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(1-Bromo-2-methylpropyl)-2-methylcyclopentane | C10H19Br | CID 79298114 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Selective Bromination of Methylcyclopentane
Welcome to the technical support center for the selective bromination of methylcyclopentane. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial reaction for yield and regioselectivity. Here, we move beyond simple protocols to explain the underlying principles that govern this reaction, empowering you to troubleshoot effectively and make informed experimental decisions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the free-radical bromination of methylcyclopentane.
Q1: What is the reaction mechanism for the selective bromination of methylcyclopentane?
The reaction proceeds via a free-radical chain mechanism, which consists of three key stages: initiation, propagation, and termination.[1]
-
Initiation: The process begins when the relatively weak bromine-bromine bond is broken by the input of energy, typically from UV light (hν) or heat. This homolytic cleavage generates two bromine radicals (Br•), which are highly reactive neutral species.[2]
-
Propagation: This is a two-step cyclical process.
-
A bromine radical abstracts a hydrogen atom from methylcyclopentane. This abstraction preferentially occurs at the tertiary carbon (the one bonded to the methyl group) because it leads to the formation of the most stable intermediate: a tertiary carbon radical.[1][3]
-
This tertiary methylcyclopentyl radical then reacts with a molecule of Br₂, abstracting a bromine atom to form the desired product, 1-bromo-1-methylcyclopentane, and generating a new bromine radical.[1] This new radical can then participate in another cycle, propagating the chain.
-
-
Termination: The chain reaction ceases when two radical species combine. This can happen in several ways, such as two bromine radicals combining, or a bromine radical and a methylcyclopentyl radical combining.[1]
Caption: Free-radical chain mechanism for methylcyclopentane bromination.
Q2: Why is free-radical bromination highly selective for the tertiary hydrogen?
The high selectivity of bromination is a cornerstone of its synthetic utility. Bromination is significantly more selective than chlorination for abstracting a tertiary hydrogen over secondary or primary hydrogens.[4][5] This is explained by the Hammond Postulate , which states that the transition state of a reaction step will more closely resemble the species (reactant or product) to which it is closer in energy.
-
Bromination is only slightly exothermic. Therefore, its rate-determining step (hydrogen abstraction) has a "late" transition state that closely resembles the carbon radical intermediate. The stability of this transition state is highly influenced by the stability of the radical being formed. Since a tertiary radical is much more stable than a secondary or primary radical, the activation energy to form it is significantly lower, leading to high selectivity.[5][6]
-
Chlorination , in contrast, is highly exothermic. Its transition state is "early" and resembles the reactants more than the radical intermediate. Consequently, the transition state is less sensitive to the stability of the resulting radical, leading to lower selectivity and a mixture of products.[6]
Q3: How does temperature influence the selectivity of the reaction?
Temperature is a critical parameter for controlling selectivity.
-
Lower Temperatures: At lower temperatures, molecules have less kinetic energy. The reaction will preferentially follow the path with the lowest activation energy, which is the formation of the most stable tertiary radical. Therefore, lower temperatures increase selectivity .[7]
-
Higher Temperatures: At higher temperatures, a greater fraction of molecules possesses enough energy to overcome higher activation barriers.[7] This reduces the energy difference's relative importance between forming a tertiary versus a secondary radical, leading to a more random abstraction of hydrogen atoms and thus, lower selectivity .
Caption: The inverse relationship between reaction temperature and selectivity.
Troubleshooting Guide
This section addresses common problems encountered during the selective bromination of methylcyclopentane.
Problem 1: My yield of 1-bromo-1-methylcyclopentane is unexpectedly low.
| Potential Cause | Explanation & Solution |
| Insufficient Initiation | The reaction relies on a steady supply of bromine radicals. Solution: Ensure your light source (e.g., a 100-250W sunlamp or UV lamp) is positioned close to the reaction vessel. If using thermal initiation, ensure the reaction mixture has reached the required temperature (though this can reduce selectivity). |
| Presence of Inhibitors | Molecular oxygen (O₂) is a diradical and can act as a radical scavenger, prematurely terminating the chain reaction.[6] Solution: Before starting the reaction, thoroughly degas your solvent and purge the reaction apparatus with an inert gas like nitrogen (N₂) or argon for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction. |
| Premature Termination | If the concentration of radicals becomes too high, termination steps can outcompete propagation. Solution: Add the bromine (Br₂) solution slowly to the reaction mixture rather than all at once. This keeps the instantaneous concentration of bromine radicals low, favoring the propagation cycle. |
Problem 2: I am getting a significant amount of secondary brominated isomers (e.g., 1-bromo-2-methylcyclopentane).
| Potential Cause | Explanation & Solution |
| High Reaction Temperature | As discussed in the FAQ, this is the most common cause of poor selectivity. Even the heat from a high-intensity lamp can significantly warm the reaction mixture. Solution: Actively cool the reaction vessel. Conduct the reaction in an ice-water bath (0°C) or a controlled-temperature cooling bath to maintain a consistent, low temperature. This will maximize the kinetic preference for tertiary hydrogen abstraction. |
| Incorrect Brominating Agent | While Br₂ is effective, N-Bromosuccinimide (NBS) is often used to achieve high selectivity.[8] Solution: Consider using NBS in a nonpolar solvent like carbon tetrachloride (CCl₄) or cyclohexane. NBS provides a low, constant concentration of Br₂ through its reaction with trace amounts of HBr, which prevents high local concentrations of bromine that can lead to less selective side reactions.[8] |
Problem 3: My product mixture contains di- and poly-brominated compounds.
| Potential Cause | Explanation & Solution |
| Incorrect Stoichiometry | If bromine is in excess or equimolar, a bromine radical can react with the desired monobrominated product, leading to further bromination. Solution: Use a significant molar excess of methylcyclopentane relative to the brominating agent (a 2:1 to 5:1 ratio is common). This ensures that a bromine radical is statistically more likely to collide with an unreacted starting material molecule than a product molecule.[6] |
Experimental Protocol: Selective Monobromination of Methylcyclopentane
This protocol outlines a standard laboratory procedure for the highly selective synthesis of 1-bromo-1-methylcyclopentane.
Safety Precautions:
-
Bromine (Br₂) is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Carbon tetrachloride (CCl₄) is a suspected carcinogen and is toxic. Use in a fume hood and avoid inhalation or skin contact.
-
The reaction generates HBr gas, which is corrosive. Use a gas trap (e.g., a bubbler with NaOH solution) to neutralize the effluent gas.
Reagents & Equipment:
-
Methylcyclopentane (purified, >99%)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Solvent: Carbon tetrachloride (CCl₄) or cyclohexane (degassed)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
UV lamp or 250W sunlamp
-
Ice-water bath
-
Gas inlet for inert gas (N₂ or Ar)
-
Gas outlet connected to a trap
Step-by-Step Methodology
-
Apparatus Setup: Assemble the three-neck flask with the condenser, dropping funnel, and gas inlet/outlet. Place the flask in an ice-water bath on top of the magnetic stirrer. Purge the entire system with nitrogen for 20 minutes.
-
Charging the Flask: To the flask, add methylcyclopentane (e.g., 2.0 molar equivalents) and the degassed solvent (e.g., CCl₄). Begin stirring.
-
Initiation: Position the UV lamp approximately 10-15 cm from the flask.
-
Reagent Addition: Dissolve bromine (1.0 molar equivalent) in a small amount of CCl₄ and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes. The characteristic red-brown color of bromine should dissipate as it is consumed. If using NBS, it can be added directly to the flask at the beginning, as it is a solid.
-
Reaction Monitoring: Allow the reaction to proceed at 0-5°C with continued stirring and irradiation. The reaction is typically complete when the bromine color no longer persists, or as determined by TLC or GC analysis of an aliquot.
-
Workup:
-
Once the reaction is complete, turn off the lamp.
-
Quench any remaining bromine by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution to remove HBr, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification & Analysis: The crude product can be purified by fractional distillation under reduced pressure. Confirm the identity and purity of 1-bromo-1-methylcyclopentane using GC-MS and ¹H/¹³C NMR spectroscopy.
Caption: A streamlined workflow for selective bromination.
References
-
Study.com. (n.d.). Provide the stepwise mechanism for the reaction of methylcyclopentane with Br2, hv. Retrieved from [Link]
-
Chegg.com. (2019, April 17). Solved 2. Write a detailed mechanism for radical bromination. Retrieved from [Link]
-
Filo. (2024, May 11). Is it possible to prepare 5-bromo-1-methylcyclopentene in good yield by a. Retrieved from [Link]
-
Catalyst University. (2018, January 21). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). YouTube. Retrieved from [Link]
-
AnswerXpert. (2023, May 5). Bromination of 3 methylcyclopentene and its Stereochemistry. YouTube. Retrieved from [Link]
-
Pearson. (n.d.). For each compound, predict the major product of free-radical brom.... Retrieved from [Link]
-
University of Calgary. (n.d.). Ch4 : Radical halogenation of Alkanes. Retrieved from [Link]
-
Chegg.com. (2017, December 6). Solved Problem 3 (10 pts) Bromination of methylcyclopentane. Retrieved from [Link]
-
Filo. (2025, July 6). Select the structure of the major product formed in the reaction: Methyl.... Retrieved from [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]
-
ResearchGate. (2014). Low Temperature n-alkanes Bromination without Catalysts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine. Retrieved from [Link]
-
Brainly.com. (2017, November 20). [FREE] Solvolysis of 1-bromo-1-methylcyclopentane in methanol yields an initial intermediate, a second. Retrieved from [Link]
-
Quora. (2019, May 1). Will chlorination or bromination produce a better yield of 1-halo-1-methylcyclohexane?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Halogenation of Alkanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkane Reactivity. Retrieved from [Link]
-
Chegg.com. (2025, December 8). Solved Solvolysis of 1-bromo-1-methylcyclopentane in. Retrieved from [Link]
-
Filo. (2025, October 4). The image shows a reaction sequence starting with methylcyclopentane. The.... Retrieved from [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. Solved 2. Write a detailed mechanism for radical bromination | Chegg.com [chegg.com]
- 3. m.youtube.com [m.youtube.com]
- 4. quora.com [quora.com]
- 5. Alkane Reactivity [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Removing unreacted alkene from 1-Bromo-2-methylcyclopentane samples
Topic: Removal of unreacted alkene impurities (1-methylcyclopentene / 3-methylcyclopentene) from 1-Bromo-2-methylcyclopentane samples. Document ID: TS-ORG-PUR-042 Last Updated: 2025-05-20 Status: Active
Diagnostic & Problem Definition
The Challenge
Separating This compound (Target) from its alkene precursors or elimination byproducts (typically 1-methylcyclopentene ) is notoriously difficult due to physical property overlaps.
| Compound | Boiling Point (Atm) | Polarity |
| 1-methylcyclopentene | ~75-76°C | Low |
| This compound | ~138-140°C (Est.) | Low-Medium |
Why Simple Distillation Fails: While the boiling point gap (~65°C) suggests distillation should work, users frequently report the persistence of alkene. This occurs for two reasons:
-
Azeotrope Formation: Cyclic alkenes and their corresponding halides often form azeotropes that distill together.
-
Thermal Elimination (The "Zombie" Impurity): this compound is a secondary alkyl halide . Upon heating (required for distillation), it undergoes E1/E2 elimination, regenerating the very alkene you are trying to remove.
Diagnostic Check
Before proceeding, confirm the impurity via 1H NMR :
-
Target (Bromide): Look for the methine proton (-CHBr-) multiplet around 3.9–4.3 ppm .
-
Impurity (Alkene): Look for olefinic protons (-C=CH-) around 5.2–5.8 ppm .
Purification Protocols
We recommend non-thermal or chemical modification strategies to avoid elimination. Choose the protocol based on your scale and available equipment.
Protocol A: The Bromine Titration Method (Recommended)
Best for: Large scale (>10g), high alkene content (>5%).
Mechanism:
This method exploits the reactivity difference between the saturated alkyl halide (inert to
Step-by-Step Workflow:
-
Preparation: Dissolve the crude sample in a non-polar solvent (e.g., Dichloromethane or Hexanes).
-
Titration:
-
Cool the solution to 0°C (Ice bath).
-
CRITICAL: Exclude light (wrap flask in foil) to prevent radical bromination of the alkyl chain.
-
Add a solution of Bromine (
) in DCM dropwise. -
Endpoint: Stop when a faint red/orange color persists for >1 minute (indicating all alkene has reacted).
-
-
Quenching: Wash the mixture with saturated Sodium Thiosulfate (
) to remove excess bromine (color should disappear). -
Isolation:
-
Separate the organic layer.
-
Dry over
and concentrate in vacuo (do not heat above 30°C).
-
-
Final Purification: Perform a Vacuum Distillation (reduced pressure is mandatory to keep pot temp <60°C). The target will distill over; the heavy dibromide impurity will remain in the pot.
Figure 1: Chemical scavenging workflow. The alkene is "weighed down" by bromine to facilitate separation.
Protocol B: Permanganate Wash (The "Gentle" Oxidation)
Best for: Small scale (<5g), trace alkene (<5%), or heat-sensitive samples.
Mechanism:
Cold, dilute potassium permanganate (
Step-by-Step Workflow:
-
Preparation: Dissolve crude material in Hexanes or Pentane (10 mL per gram).
-
Oxidation:
-
Prepare a 1% aqueous
solution. -
Add to the organic phase in a separatory funnel.
-
Shake vigorously. The purple color will turn brown (
precipitate) as it reacts with the alkene.
-
-
Iteration: Drain the aqueous layer and repeat the wash until the purple color persists in the aqueous layer (indicating no more alkene is available to react).
-
Work-up:
-
Wash organic layer with water, then brine.
-
Dry over
. -
Filter and concentrate.
-
-
Result: Pure alkyl bromide (unless other non-alkene impurities exist).
Troubleshooting & FAQs
Q1: I distilled my product, but the NMR still shows alkene. Why?
A: You likely caused thermal elimination . Secondary bromides are thermally unstable. If you distilled at atmospheric pressure (requiring ~140°C), the heat caused the elimination of HBr, regenerating the alkene.
-
Fix: Always use Vacuum Distillation . Ensure the pot temperature never exceeds 60-70°C.
Q2: Can I use Silver Nitrate ( ) chromatography?
A: NO.
While
-
Reason: Silver ions (
) are potent electrophiles that abstract halides to form insoluble Silver Bromide ( ). This will destroy your target molecule via an -like mechanism. -
Exception: Only use this if you are separating alkenes from alkanes. Never use it with alkyl halides.
Q3: During the Bromine titration, the solution got hot. Is that okay?
A: No. The addition of bromine to alkenes is exothermic.
-
Risk: Heat promotes radical substitution on the alkyl chain (side reactions).
-
Fix: Slow down the addition and ensure the ice bath is maintaining 0°C.
Q4: My product turned brown after sitting on the shelf.
A: This indicates decomposition (HBr release).
-
Fix: Store this compound over a stabilizer (like Silver wool or
) in the freezer (-20°C), protected from light.
Comparative Data Summary
| Method | Alkene Removal | Yield Loss | Thermal Risk | Best For |
| Distillation (Atm) | Poor | High | High (Elimination) | Solvents only (Not recommended) |
| Distillation (Vac) | Moderate | Low | Low | Bulk separation of large BP diffs |
| Bromine Titration | Excellent | Low | Low (if cooled) | General Purpose / High Purity |
| KMnO4 Wash | Good | Moderate | None | Small scale / Trace impurities |
| AgNO3 Silica | N/A | 100% Loss | N/A | DO NOT USE (Destroys Product) |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for alkyl halide purification and alkene detection).
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013. (Specific data on boiling points and stability of cyclopentyl derivatives).
-
Master Organic Chemistry. Bromination of Alkenes: The Mechanism. (Detailed mechanistic insight on the selectivity of Br2 for alkenes vs alkanes).
-
NIST Chemistry WebBook. 1-Bromo-1-methylcyclopentane & 1-methylcyclopentene Thermophysical Data. (Boiling point verification).
Handling moisture sensitivity in 1-Bromo-2-methylcyclopentane Grignard formation
Introduction: The "Silent Killer" of Secondary Grignards
You are likely reading this guide because your reaction failed to initiate, or your yield was decimated by protonolysis.
Forming a Grignard reagent from 1-bromo-2-methylcyclopentane presents a dual challenge. First, it is a secondary alkyl halide with significant steric hindrance at the
Second, moisture is not just a yield-reducer; it is a poison . Water reacts with the Grignard reagent (
This guide provides a self-validating protocol to eliminate moisture and force initiation.
Module 1: The Defense (Preparation & System Integrity)
Objective: Create a closed system where atmospheric moisture cannot enter.[2]
The Schlenk Manifold System
Do not rely on balloons. For this substrate, a double-manifold Schlenk line (Vacuum/Inert Gas) is mandatory to allow repeated evacuation and backfilling.
Figure 1: The Schlenk line architecture required to ensure an anhydrous environment.[3]
Solvent Specifications
THF is the required solvent.[2] Diethyl ether is often too cold to sustain the reflux needed to overcome the activation energy of this sterically hindered bromide.
| Parameter | Specification | Validation Method |
| Solvent | Tetrahydrofuran (THF) | Anhydrous, Inhibitor-free preferred |
| Water Content | < 50 ppm (Critical) | Karl Fischer or Na/Benzophenone indicator |
| Drying Agent | 3Å or 4Å Molecular Sieves | Activate sieves at 300°C for 12h under vacuum |
| Pre-Treatment | Sparging | Sparge with Argon for 15 mins to remove dissolved |
Expert Insight: If you do not have a solvent still, buy "Anhydrous" grade THF and store it over activated molecular sieves for 24 hours before use. Do not trust the seal of an old bottle.
Module 2: The Attack (Initiation & Reaction)
Objective: Overcome the activation energy barrier without allowing Wurtz coupling (homocoupling) to dominate.
Magnesium Activation
The surface area is key. Turnings are standard, but they must be mechanically activated.
-
Place Mg turnings (1.1 equiv) in the flask.
-
Dry Stir: Stir vigorously under vacuum for 30 minutes. The friction exposes fresh metal surfaces.
-
Flame Dry: Heat the flask with a heat gun under vacuum until the Mg dances. Cool under Ar flow.
The "Entrainment" Protocol
Because this compound is sluggish, we use 1,2-dibromoethane as a sacrificial initiator. It reacts avidly with Mg to clean the surface, releasing ethylene gas and exposing highly active Mg(0) sites.
Step-by-Step Protocol:
-
Concentration: Suspend Mg in a minimum volume of THF (just enough to cover). High concentration favors initiation.
-
The Spark: Add 5 mol% of 1,2-dibromoethane . You should see bubbling (ethylene gas) and a temperature spike.
-
The Feed: Once the solvent is refluxing from the entrainer, add 10% of your this compound solution.
-
Observation: Look for turbidity (grey/cloudy appearance) and self-sustained reflux.
-
If yes: Begin slow addition of the remaining bromide.
-
If no: Add a crystal of Iodine (
). If the brown color fades to colorless, Mg is reacting.
-
Stereochemistry Note: Be aware that the formation of the Grignard reagent involves a radical intermediate on the Mg surface.[4] This usually results in the loss of stereochemical integrity . If you start with pure cis-1-bromo-2-methylcyclopentane, expect a mixture of cis and trans Grignard species.
Module 3: Quality Control (Titration)
Objective: Quantify the active concentration. A "cloudy" solution does not guarantee active Grignard.
The No-D-NMR / Phenanthroline Method:
Do not use simple acid-base titration (which counts
-
Reagent: Dissolve a pinch of 1,10-phenanthroline in dry THF.
-
Indicator: Add the Grignard aliquot. The solution turns Deep Violet .
-
Titrant: Titrate with a solution of Menthol (or sec-butanol) in dry THF.
-
Endpoint: Violet
Colorless (or faint yellow).
Module 4: Troubleshooting Guide (FAQ)
Q1: The reaction refuses to start. I've added iodine and heated it, but nothing happens.
Diagnosis: Your system likely contains water that quenched the initial activation, or the Mg surface is heavily oxidized. Action Plan:
-
Stop adding bromide. You are just accumulating reagents that could runaway later.
-
The "Rieke" Alternative: If standard activation fails, use Rieke Magnesium (generated in situ from
+ ).[2] This highly reactive powder works for even the most stubborn secondary halides. -
Check Solvent: Take 1 mL of your THF. Add a drop of a known, colored Grignard (like PhMgBr). If it immediately goes colorless, your solvent is wet.
Q2: The reaction started but then stalled. A white precipitate is forming.
Diagnosis: The white precipitate is likely Magnesium Alkoxide (from reaction with oxygen) or Magnesium Hydroxide (from moisture). Action Plan:
-
Check your inert gas pressure. Is there a leak?
-
Increase agitation. The precipitate might be coating the unreacted Mg.
-
Add more solvent. Sometimes the Grignard salt crashes out in THF at high concentrations, blocking the metal surface.
Q3: My yield is low, and I see a lot of "dimer" (bi-methylcyclopentane).
Diagnosis: This is Wurtz Coupling. It happens when the concentration of alkyl halide is too high relative to the Mg surface area. Action Plan:
-
Dilution: Dilute the alkyl halide feed solution significantly.
-
Slow Addition: Add the halide dropwise over a longer period (1-2 hours).
-
Temperature: Lower the temperature after initiation. Reflux is needed to start, but
to is better for the main addition to suppress coupling.
Decision Tree: Initiation Failure
Figure 2: Logic flow for diagnosing initiation failure.
References
-
Schlenk Line Techniques
-
Grignard Mechanism & Wurtz Coupling
-
Titration Protocol
-
Magnesium Activation (Rieke)
-
Solvent Drying Standards
Sources
- 1. brainly.com [brainly.com]
- 2. adichemistry.com [adichemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.alfredstate.edu [web.alfredstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Grignard Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Strategies to avoid tertiary bromide byproducts in 1-Bromo-2-methylcyclopentane synthesis
Topic: Strategies to Avoid Tertiary Bromide Byproducts Ticket Type: Technical Troubleshooting & Process Optimization Audience: Organic Chemists, Process Engineers, Drug Development Scientists
Executive Summary: The "Tertiary Trap"
Synthesizing 1-bromo-2-methylcyclopentane (a secondary bromide) from common precursors like 1-methylcyclopentene or 2-methylcyclopentanol is synthetically hazardous due to the thermodynamic stability of the tertiary carbocation .
In standard ionic conditions, the reaction pathway almost invariably collapses to the tertiary center, yielding 1-bromo-1-methylcyclopentane (the unwanted byproduct). To avoid this, you must force the reaction through kinetic control or radical mechanisms that bypass the carbocation intermediate entirely.
This guide provides three specific troubleshooting protocols to suppress the tertiary byproduct.
Part 1: Diagnostic & Strategy Selector
Before troubleshooting, identify your starting material and current failure mode.
| Starting Material | Reaction Type | Common Failure Mode | Corrective Strategy |
| 1-Methylcyclopentene | Hydrobromination (HBr) | Markovnikov Addition: Formation of 3° bromide via 3° carbocation. | Switch to Radical Pathway: Use HBr + Peroxides (Kharasch effect). |
| 2-Methylcyclopentanol | Substitution (HBr) | Wagner-Meerwein Rearrangement: Hydride shift converts 2° cation to 3° cation. | Switch to SN2: Use PBr₃/Pyridine or Appel Reaction. |
| Crude Mixture | Purification | Co-elution: 3° and 2° bromides have similar boiling points. | Selective Elimination: 3° bromides eliminate much faster (E2) than 2° bromides. |
Part 2: Troubleshooting Guides (Q&A Format)
Protocol A: The Radical Addition Strategy (From Alkene)
User Question: "I am treating 1-methylcyclopentene with HBr to get the secondary bromide, but NMR shows >90% tertiary bromide (1-bromo-1-methylcyclopentane). I thought HBr adds across the double bond?"
Technical Diagnosis: You are operating under Ionic Control . In the absence of radical initiators (or in polar solvents), the alkene protonates to form the most stable carbocation—the tertiary cation at C1. The bromide ion attacks there, following Markovnikov's rule.[1]
The Fix: Enforce Anti-Markovnikov Selectivity You must engage the Radical Chain Mechanism . In this pathway, the bromine radical (Br[2]•) attacks the alkene first to generate the most stable carbon radical.[2]
-
Step 1: Br• attacks C2 (secondary carbon) → Generates a Tertiary Radical at C1 (Stable).
-
Step 2: The Tertiary Radical abstracts H from HBr → Product is This compound (Target).
Optimized Protocol:
-
Reagents: Anhydrous HBr (gas preferred), Benzoyl Peroxide (initiator).
-
Solvent: Pentane or Hexane (Non-polar solvents suppress ionic pathways). Avoid ether or alcohols.
-
Procedure:
-
Dissolve 1-methylcyclopentene in pentane.
-
Add 1-2 mol% Benzoyl Peroxide.
-
Purge with N₂ to remove O₂ (which can quench radicals, though peroxides are the initiator here, O₂ control is good practice).
-
Bubble HBr gas slowly at 0°C. Light irradiation (hv) can assist initiation.
-
-
QC Check: Monitor the disappearance of the alkene. The product should show a methine proton (CH-Br) multiplet around 3.8-4.2 ppm in ¹H NMR. The tertiary byproduct has no methine proton alpha to bromine.
Visualizing the Mechanism Divergence:
Figure 1: Mechanistic divergence. The radical pathway places the bromine at C2 to utilize the stability of the C1 radical intermediate.
Protocol B: The Substitution Strategy (From Alcohol)
User Question: "I tried converting 2-methylcyclopentanol to the bromide using concentrated HBr. I got a mixture of products, mostly the tertiary bromide. Why did the methyl group move?"
Technical Diagnosis: You triggered a Wagner-Meerwein Rearrangement .
-
HBr protonates the alcohol (-OH becomes -OH₂⁺).
-
Water leaves, forming a Secondary Carbocation .
-
A rapid 1,2-Hydride Shift occurs to form the more stable Tertiary Carbocation .
-
Bromide attacks the tertiary center.
The Fix: Enforce SN2 Mechanism To avoid rearrangement, you must avoid the carbocation intermediate. The substitution must happen in a concerted (SN2) fashion.
Recommended Reagents:
-
PBr₃ (Phosphorus Tribromide) with Pyridine:
-
Why: PBr₃ converts the -OH into a good leaving group (-OPBr₂) without forming a free carbocation. Pyridine neutralizes the HBr byproduct, preventing acid-catalyzed rearrangement.
-
Stereochemistry: Inversion of configuration.[3] (e.g., trans-alcohol yields cis-bromide).
-
-
Appel Reaction (PPh₃ + CBr₄):
-
Why: Mild, neutral conditions.[3] Highly selective for SN2.
-
-
Tosylation followed by NaBr:
-
Step 1: React alcohol with TsCl/Pyridine to form the Tosylate.
-
Step 2: React Tosylate with NaBr in Acetone (Finkelstein conditions) or DMSO.
-
Result: Clean SN2 displacement.
-
Comparison of Alcohol Conversion Methods:
| Method | Mechanism | Rearrangement Risk | Recommended? |
| HBr (conc.) | SN1 / Ionic | High (Hydride shifts) | ❌ NO |
| PBr₃ (neat) | SN2 (mostly) | Moderate (Acid buildup can trigger SN1) | ⚠️ Caution |
| PBr₃ + Pyridine | SN2 | Low (Base scavenges acid) | ✅ YES |
| Tosylate + NaBr | SN2 | Very Low | ✅ YES |
Protocol C: Purification (Salvaging a Mixture)
User Question: "I have a 60:40 mixture of the desired secondary bromide and the tertiary byproduct. Distillation isn't separating them well.[3] Is there a chemical method to purify?"
Technical Diagnosis: Tertiary and secondary bromides often have close boiling points. However, their chemical reactivity toward elimination (E2) differs significantly. Tertiary alkyl halides are much more sterically crowded and form the more substituted alkene (Zaitsev product) very rapidly compared to secondary halides.
The Fix: Selective Elimination You can chemically "burn off" the tertiary byproduct.
Procedure:
-
Dissolve the mixture in ethanol.
-
Add a controlled amount of Sodium Ethoxide (NaOEt) (0.5 equivalents relative to the impurity).
-
Heat gently (40-50°C).
-
Mechanism: The tertiary bromide (1-bromo-1-methylcyclopentane) will undergo E2 elimination rapidly to form 1-methylcyclopentene. The secondary bromide reacts much slower.
-
Workup: The resulting alkene is non-polar and volatile; the remaining bromide is your target. Separate via column chromatography (silica gel) or fractional distillation (alkene b.p. ~75°C vs Bromide b.p. >130°C).
Visualizing the Purification Logic:
Figure 2: Selective elimination strategy. Leveraging the higher elimination rate of tertiary halides to purify the secondary halide.
References
-
Master Organic Chemistry. (2025). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides).[4] Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Kinetic vs. Thermodynamic Control of Reactions.[5][6] Retrieved from [Link]
-
Study.com. (n.d.). Addition of HBr to 1-methylcyclopentene mechanism.[5][7] Retrieved from [Link]
-
Chegg. (2016).[8] Conversion of 2-methylcyclopentanol to this compound.[8][9] Retrieved from [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Draw the major thermodynamic and kinetic products of the reaction. Given.. [askfilo.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. brainly.com [brainly.com]
- 8. Solved Show how you would convert 2-methylcyclopentanol to | Chegg.com [chegg.com]
- 9. homework.study.com [homework.study.com]
Validation & Comparative
Definitive Guide: Distinguishing 1-Bromo-2-methylcyclopentane Isomers via 13C NMR
Part 1: Executive Summary & Core Directive
In the synthesis of substituted cyclopentanes, distinguishing between cis and trans diastereomers is critical for establishing structure-activity relationships (SAR). For 1-bromo-2-methylcyclopentane , 13C NMR spectroscopy offers a more definitive assignment than 1H NMR due to the distinct sensitivity of carbon nuclei to steric compression.
The Bottom Line:
-
The Cis Isomer (1R,2S / 1S,2R): Characterized by upfield shifts (shielding) for the methyl carbon and the substituted ring carbons due to the
-gauche steric effect. -
The Trans Isomer (1R,2R / 1S,2S): Characterized by downfield shifts (deshielding) relative to the cis isomer, as substituents adopt a pseudo-diequatorial conformation that minimizes steric strain.
Part 2: Mechanistic Grounding & Conformational Analysis
To interpret the NMR data correctly, one must understand the underlying physical organic chemistry. Cyclopentane is not planar; it exists in a dynamic equilibrium of "envelope" and "half-chair" conformations to minimize torsional strain.
The Gamma-Gauche ( -gauche) Effect
The primary discriminator in 13C NMR for 1,2-disubstituted cycloalkanes is the steric compression effect (also known as the
-
Mechanism: When two groups are spatially crowded (sterically compressed), the electron clouds overlap, leading to an expansion of the orbitals. This results in increased shielding of the carbon nuclei involved.
-
Application to Isomers:
-
Cis-1-bromo-2-methylcyclopentane: The methyl and bromo groups are on the same face. To avoid eclipsing interactions, the ring puckers, but the groups remain in close proximity (pseudo-axial/pseudo-equatorial). This steric crowding causes a significant upfield shift (lower ppm).
-
Trans-1-bromo-2-methylcyclopentane: The groups are on opposite faces. The ring adopts a conformation where both bulky groups are pseudo-equatorial. This minimizes steric interaction, resulting in a downfield shift (higher ppm) relative to the cis form.
-
Visualization of Stereochemical Logic
Figure 1: Mechanistic flow showing how stereochemistry dictates steric environment and resulting NMR chemical shifts.
Part 3: Comparative Data Analysis
The following table summarizes the expected chemical shift trends. While exact values can vary slightly depending on concentration and solvent, the relative difference (
Table 1: Diagnostic 13C NMR Shifts (CDCl3)
| Carbon Position | Trans Isomer ( | Cis Isomer ( | Diagnostic Note | |
| Methyl ( | 21.0 - 23.0 | 15.0 - 17.0 | +4 to +6 ppm | Primary Indicator. The cis methyl is significantly shielded by the adjacent bromine. |
| C-Br (C1) | ~55.0 - 58.0 | ~50.0 - 53.0 | +2 to +5 ppm | Cis carbon is shielded due to compression from the methyl group. |
| C-Me (C2) | ~42.0 - 45.0 | ~38.0 - 41.0 | +2 to +4 ppm | Similar shielding effect observed at the methyl-bearing ring carbon. |
| Ring | 20.0 - 35.0 | 20.0 - 35.0 | Variable | Less diagnostic due to overlap; distal carbons are less affected by stereochemistry. |
Key Insight for Researchers: Do not rely on absolute ppm values alone, as solvent effects can shift peaks. Always look for the relative difference if you have a mixture. If you have a pure isomer, the Methyl peak position is the most reliable "anchor" point.
-
Methyl < 18 ppm
Strong evidence for Cis . -
Methyl > 20 ppm
Strong evidence for Trans .
Part 4: Experimental Protocol
To ensure data integrity and reproducibility, follow this standardized workflow.
Sample Preparation
-
Solvent: Chloroform-d (
) is the standard. Ensure TMS (Tetramethylsilane) is present as an internal reference ( ppm).[1][2] -
Concentration: Dissolve 20-50 mg of the substrate in 0.6 mL of solvent. 13C NMR is less sensitive than 1H; higher concentrations improve signal-to-noise (S/N) ratio.
-
Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.
Acquisition Parameters (Standard 400/500 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .
-
Reasoning: Methyl carbons have longer relaxation times (
). A short D1 can suppress the methyl signal intensity.
-
-
Scans (NS): Minimum 256 scans (preferably 512 or 1024 for clean baselines).
-
Spectral Width: -10 to 220 ppm.
Data Processing
-
Line Broadening (LB): Apply 1.0 - 2.0 Hz exponential multiplication to reduce noise.
-
Referencing: Calibrate the center peak of the
triplet to 77.16 ppm .
Part 5: Decision Matrix & Assignment Workflow
Use this logic gate to assign your spectrum definitively.
Figure 2: Step-by-step logic for assigning stereochemistry based on methyl chemical shift.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard text establishing the
-gauche effect in 13C NMR). -
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Authoritative source on conformational analysis and steric compression in cycloalkanes).
-
Schneider, H. J., & Hoppen, V. (1978). 13C NMR shifts and steric interactions in substituted cycloalkanes. Journal of Organic Chemistry, 43(20), 3866–3873.
Sources
- 1. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: IR Spectroscopy of 1-Bromo-2-methylcyclopentane
Executive Summary: The Stereochemical Fingerprint
In the synthesis of cyclic intermediates, 1-Bromo-2-methylcyclopentane serves as a critical probe for understanding elimination mechanisms (E1 vs. E2) and stereochemical control. Unlike simple alkyl halides, its infrared (IR) spectrum is defined by the interplay between the cyclopentane ring conformation ("envelope" vs. "twist") and the orientation of the C-Br bond.
This guide provides a comparative analysis of this compound against its primary analogs and stereoisomers. By focusing on the C-Br stretching frequency (500–700 cm⁻¹) and the Fingerprint Region (600–1400 cm⁻¹) , researchers can distinguish between the thermodynamic trans-isomer and the kinetic cis-isomer—a distinction often invisible in low-resolution Mass Spectrometry.
Theoretical Framework & Spectral Characteristics
The IR spectrum of this compound is a superposition of three distinct vibrational systems: the alkyl methyl group, the cycloalkane ring, and the heavy-atom halogen stretch.
The "Methyl Shift" Effect
Comparing the product to unsubstituted Bromocyclopentane reveals the "Methyl Shift"—the appearance of distinct C-H vibrations that validate 2-position substitution.
| Vibrational Mode | Bromocyclopentane (Reference) | This compound (Product) | Diagnostic Value |
| C-H Stretch (asym) | 2960–2870 cm⁻¹ (Ring only) | 2960–2975 cm⁻¹ (Enhanced) | Methyl C-H stretches overlap but increase intensity in the high-frequency region. |
| C-H Bend (scissoring) | ~1450 cm⁻¹ (CH₂ only) | 1375–1380 cm⁻¹ (CH₃ Umbrella) | High. The "Umbrella" mode is absent in the unsubstituted reference. |
| Ring Breathing | ~900–1000 cm⁻¹ | ~900–1000 cm⁻¹ (Split/Shifted) | Moderate. Substitution distorts ring symmetry, causing peak splitting. |
| C-Br Stretch | 500–700 cm⁻¹ | 500–700 cm⁻¹ (Conformer dependent) | Critical. Frequency shifts based on axial/equatorial orientation. |
Stereochemical Differentiation: Cis vs. Trans
The most challenging aspect of characterizing this compound is distinguishing diastereomers. In 1,2-disubstituted cyclopentanes, the C-Br stretching frequency is sensitive to the bond's orientation relative to the ring plane.
-
Trans-Isomer (Diequatorial-like): The bulky Br and Methyl groups minimize steric strain by adopting a pseudo-equatorial conformation. This typically results in a C-Br stretch at a higher wavenumber (600–700 cm⁻¹) .
-
Cis-Isomer (Axial-Equatorial): Steric crowding forces one substituent (often the Br) into a pseudo-axial position. Axial C-X bonds generally vibrate at a lower wavenumber (500–600 cm⁻¹) due to 1,3-diaxial-like interactions weakening the bond force constant.
Comparative Analysis: Product vs. Alternatives
Product Performance Matrix
This table compares this compound against common structural isomers used in similar elimination studies.
| Feature | This compound | Bromocyclopentane | 1-Bromo-1-methylcyclopentane |
| Primary Utility | Stereoselective elimination studies (Zaitsev vs. Hofmann) | General solvent/intermediate | Tertiary carbocation studies |
| C-Br Environment | Secondary (2°) | Secondary (2°) | Tertiary (3°) |
| Key IR Differentiator | Doublet C-H bend (1450 & 1375 cm⁻¹) | Single C-H bend (~1450 cm⁻¹) | Split Methyl bend (gem-dimethyl effect if applicable) |
| Fingerprint Specificity | High (Isomer dependent) | Medium | High |
Experimental Validation: The "Fingerprint" Workflow
To confirm identity, do not rely solely on the C-H stretch region (3000 cm⁻¹), which is crowded. Focus on the Fingerprint Region .
-
Step 1: Locate the Methyl Umbrella mode at ~1375 cm⁻¹. (Confirms Methyl group).
-
Step 2: Locate the C-Br stretch between 500–700 cm⁻¹. (Confirms Bromide).
-
Step 3: Check for absence of C=C stretch (1600–1680 cm⁻¹). (Confirms purity/no elimination).
Experimental Protocol: Liquid Film IR Spectroscopy
Objective: Obtain a high-resolution spectrum to distinguish stereoisomers.
Reagents & Equipment:
-
Sample: >98% pure this compound (liquid).
-
Substrate: NaCl or KBr salt plates (Note: KBr is transparent down to 400 cm⁻¹, essential for C-Br stretch).
-
Instrument: FTIR Spectrometer (Resolution: 2 cm⁻¹ or 4 cm⁻¹).
Methodology:
-
Blank Correction: Run a background scan with the sample holder empty to remove atmospheric H₂O and CO₂ lines.
-
Sample Application: Place 1 drop of the neat liquid between two KBr plates. Press gently to form a thin capillary film. Do not use a spacer.
-
Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹. Accumulate 16–32 scans to improve Signal-to-Noise ratio.
-
Post-Processing: Apply baseline correction if "scattering slope" is observed due to film thickness.
Safety Note: Alkyl bromides are irritants and potential lachrymators. Perform all sample prep in a fume hood.
Visualizing the Identification Logic
The following diagram outlines the decision tree for identifying this compound and distinguishing it from its isomers.
Caption: Logical workflow for distinguishing this compound isomers using characteristic IR bands.
References
-
National Institute of Standards and Technology (NIST). Cyclopentane, bromo- (Bromocyclopentane) IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
National Institute of Standards and Technology (NIST). Propane, 1-bromo-2-methyl- (Isobutyl bromide) IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. (General reference for C-Br and Methyl group frequencies). Available at: [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
Technical Guide: Mass Spectrometry Profiling of Brominated Methylcyclopentanes
The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of brominated methylcyclopentanes. It is designed for researchers requiring high-fidelity structural elucidation and isomer differentiation.
Executive Summary
Brominated methylcyclopentanes represent a critical class of halogenated cycloalkanes often encountered as synthesis intermediates or environmental byproducts. Their analysis by Electron Ionization (EI) mass spectrometry presents unique challenges due to the labile C-Br bond and complex alicyclic fragmentation pathways. This guide compares the analytical performance of EI-MS for these compounds against alternative halogenated analogs and ionization techniques, providing a robust framework for structural assignment.
Part 1: Analytical Performance & Comparative Profiling
The Bromine Signature vs. Chlorinated Analogs
In drug development and environmental forensics, distinguishing between halogenated analogs is paramount. Brominated methylcyclopentanes exhibit a distinct "performance" profile in the mass spectrometer compared to their chlorinated counterparts.
Table 1: Comparative MS Performance of Halogenated Methylcyclopentanes
| Feature | Brominated Methylcyclopentane | Chlorinated Methylcyclopentane | Analytical Implication |
| Isotopic Pattern | 1:1 Doublet ( | 3:1 Cluster ( | Br provides a clearer "flag" for halogen presence but lower individual peak intensity. |
| Molecular Ion ( | Weak / Absent | Moderate Intensity | The C-Br bond is significantly weaker (276 kJ/mol) than C-Cl (338 kJ/mol), leading to rapid in-source fragmentation. |
| Dominant Pathway | Heterolytic Cleavage (Loss of Br | Bromides preferentially lose the halogen radical; Chlorides often retain the halogen in fragment ions. | |
| Base Peak | m/z 83 ( | m/z 83 or m/z 118 | Brominated species almost always collapse to the hydrocarbon cation immediately. |
Ionization Technique Comparison
Selecting the correct ionization mode is critical for detecting the intact molecule.
-
Electron Ionization (EI, 70 eV): "Hard" ionization. Excellent for structural fingerprinting (fragmentation) but often fails to show the molecular ion (
) for tertiary bromides (e.g., 1-bromo-1-methylcyclopentane). -
Chemical Ionization (CI, Methane/Isobutane): "Soft" ionization.[1] Superior for determining Molecular Weight. The protonated molecule
or adducts are stable, preserving the Br signature.
Expert Insight: For unknown identification, run EI for the fingerprint and CI (using Methane) to confirm the bromine count via the isotope pattern of the pseudo-molecular ion.
Part 2: Fragmentation Mechanics & Pathways
The fragmentation of brominated methylcyclopentanes is driven by the stability of the resulting carbocation and the relief of ring strain.
Primary Fragmentation Channels
-
C-Br Bond Homolysis (The Dominant Path): The molecular ion (
, m/z 162/164) undergoes rapid loss of a bromine radical ( ). This yields the methylcyclopentyl cation (m/z 83), which is often the base peak. -
Dehydrohalogenation (Loss of HBr): Elimination of HBr (80/82 Da) produces the methylcyclopentene radical cation (m/z 82). This is prominent in secondary bromides (e.g., 1-bromo-2-methylcyclopentane) where a
-hydrogen is available for abstraction. -
Ring Fragmentation (The Hydrocarbon Cascade): The m/z 83 cation is unstable and degrades further:
-
Loss of Ethylene (
): Ring opening followed by expulsion of ethene yields the cation (m/z 55). -
Loss of Methyl (
): From the side chain, yielding the cyclopentyl cation (m/z 69).[2]
-
Visualization of Fragmentation Pathways
Figure 1: Primary EI-MS fragmentation pathways for brominated methylcyclopentanes. The red path indicates the most thermodynamically favored route.
Part 3: Isomer Differentiation Strategy
Distinguishing between regioisomers (e.g., 1-bromo-1-methyl vs. 1-bromo-2-methyl) requires careful inspection of peak ratios.
-
Tertiary Bromides (1-bromo-1-methylcyclopentane):
-
M+ Stability: Extremely low. The tertiary carbocation forms instantly.
-
Diagnostic: Absence of M+; overwhelming m/z 83 peak.
-
-
Secondary Bromides (this compound):
-
M+ Stability: Weak but detectable.
-
Diagnostic: Stronger
(m/z 82) signal compared to the tertiary isomer due to available -hydrogens on the ring.
-
-
Primary Bromides (Bromomethylcyclopentane):
-
M+ Stability: Highest among the group.
-
Diagnostic: Significant m/z 69 (
) arising from the loss of the group (Alpha cleavage).
-
Figure 2: Decision tree for distinguishing brominated methylcyclopentane isomers based on EI-MS spectral features.
Part 4: Experimental Protocol
To ensure reproducible data, the following protocol employs a self-validating tuning step using a standard reference (e.g., PFTBA).
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) .
-
Why DCM? It is volatile and does not interfere with early eluting hydrocarbon fragments. Avoid methanol which can cause solvolysis of the labile C-Br bond.
-
-
Concentration: Dilute to 10 ppm for Splitless injection or 100 ppm for Split (20:1).
GC-MS Acquisition Parameters
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Non-polar stationary phases minimize thermal degradation.
-
Inlet Temperature: 200°C (Critical).
-
Caution: Temperatures >250°C can induce thermal elimination of HBr before the sample reaches the source, leading to false identification of the alkene.
-
-
Oven Program:
-
Hold 40°C for 2 min.
-
Ramp 10°C/min to 150°C.
-
Ramp 25°C/min to 280°C.
-
-
Source Temperature: 230°C.
-
Scan Range: m/z 35 – 300. (Must capture the low mass hydrocarbon fragments m/z 41, 55).
Quality Control (Self-Validation)
-
System Check: Verify the ratio of m/z 69/219 in the PFTBA tune is standard.
-
Inlet Inertness: Inject a standard of 1-bromodecane . If the ratio of alkene (loss of HBr) to parent ion is abnormally high, the inlet liner is active (dirty) and requires changing.
References
-
McLafferty, F. W., & Turecek, F. (1993).[3] Interpretation of Mass Spectra. University Science Books. (Standard text on fragmentation mechanisms including alkyl halides).
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Cyclopentane, methyl-. NIST Chemistry WebBook, SRD 69. (Reference for hydrocarbon backbone fragmentation).
- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Differentiation of isomers via MS).
-
ChemGuide. (2023). Mass Spectra - Fragmentation Patterns. (General principles of halogen isotope patterns).
Sources
- 1. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. thiele.ruc.dk [thiele.ruc.dk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Differentiation of steroid isomers via derivatization and electron-activated dissociation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Refractive Index vs. Chromatographic Validation: A Comparative Guide for 1-Bromo-2-methylcyclopentane Purity
Topic: Refractive Index Validation for 1-Bromo-2-methylcyclopentane Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the synthesis and quality control of This compound , researchers often rely on Refractive Index (RI) as a rapid "gatekeeper" metric.[1] However, for applications requiring high stereochemical integrity—such as asymmetric synthesis or pharmaceutical intermediate development—RI is insufficient as a standalone validation tool.[1]
This guide objectively compares Refractive Index (
Technical Background: The Stereochemical Challenge
This compound (C
The Physics of Detection
-
Refractive Index (RI): Measures the bending of light as it passes through the liquid, which is a function of polarizability and density.[1]
-
The von Auwers Rule: Historically, for 1,2-disubstituted cycloalkanes, the cis isomer typically possesses a higher density and refractive index than the trans isomer due to compact molecular packing.[1]
-
The Ambiguity: Commercial samples are often sold as "cis/trans mixtures."[1] The RI value can drift significantly based on this ratio.[1] Literature values vary from 1.4474 to 1.4880 , creating a "zone of uncertainty" that can mask impurities.[1]
-
-
Gas Chromatography (GC): Separates components based on boiling point and polarity.[1] GC columns (e.g., non-polar dimethyl polysiloxane) can resolve the cis and trans isomers because they have distinct boiling points and interaction potentials.[1]
Comparative Analysis: RI vs. Alternatives
The following table summarizes the performance of RI against the primary alternatives for this specific compound.
| Feature | Refractive Index (RI) | GC-FID / GC-MS | H-NMR / C-NMR |
| Primary Utility | Quick intake check; Process monitoring.[1] | Quantitative purity; Isomer ratio determination. | Structural confirmation; Stereochemical assignment.[1][2] |
| Isomer Resolution | None. Returns a weighted average. | High. Distinct peaks for cis and trans.[1] | High. Distinct coupling constants ( |
| Impurity Detection | Low. Only detects gross contamination (>1%).[1] | High. Detects ppm-level alkenes (e.g., 1-methylcyclopentene).[1] | Medium. Good for solvent residue; lower sensitivity for trace organics.[1] |
| Sample Destructive? | No (Recoverable). | Yes (Micro-scale).[1] | No (Recoverable).[1] |
| Time to Result | < 2 Minutes. | 15–45 Minutes.[1][3] | 10–60 Minutes.[1] |
| Cost per Run | Negligible.[1] | Moderate (Consumables/Gases).[1] | High (Instrument time/Solvents). |
Experimental Protocols
Protocol A: High-Precision Refractive Index Measurement (SOP)
Use this for rapid screening of crude reaction mixtures.[1]
Prerequisites:
-
Digital Refractometer (Accuracy
0.0001).[1] -
Temperature control unit (Peltier or water bath).[1]
-
Calibration Standard: HPLC-grade Water (
).[1]
Step-by-Step Methodology:
-
Thermal Equilibration: Set the prism temperature to 20.0°C . Wait 5 minutes for stabilization. Note: RI changes by approx.[1]
per degree Celsius.[1] Testing at unregulated room temperature invalidates the result. -
Blanking: Apply 200 µL of water. Calibrate to 1.3330. Wipe the prism with a lint-free Kimwipe and acetone; allow to dry.[1]
-
Sample Application: Apply 200–300 µL of this compound. Ensure the liquid covers the entire prism surface without bubbles.[1]
-
Measurement: Record the value after the reading stabilizes (approx. 15 seconds).
-
Validation:
Protocol B: Isomer-Resolving GC Method
Use this for final purity validation.[1]
Instrument: GC-FID or GC-MS (preferred for impurity ID).[1]
Column: DB-1 or ZB-5 (100% Dimethylpolysiloxane), 30m
Method Parameters:
-
Inlet: 200°C, Split ratio 50:1.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold at 50°C for 2 min (Solvent/low-boilers).
-
Ramp 10°C/min to 150°C (Elution of this compound isomers).
-
Ramp 20°C/min to 250°C (Burn off heavy residues).
-
-
Detection:
-
Expectation: The trans isomer (thermodynamically more stable) typically elutes before the cis isomer on non-polar columns due to slightly lower boiling point/polarity, though this must be confirmed with a known standard.[1]
-
Impurity Watch: Look for peaks at low retention times corresponding to 1-methylcyclopentene (elimination product) or methylenecyclopentane .[1]
-
Case Study: The "Phantom" Impurity
Scenario illustrating the risk of relying solely on RI.
The Situation: A process chemistry team synthesized a batch of this compound.
RI Result: The batch measured
-
Why RI failed: The impurity (alcohol) and the isomer shift had opposing effects on the refractive index, effectively canceling each other out to mimic the "pure" value.
-
Lesson: RI is a composite average; it cannot detect "compensating errors."
Validation Workflow Diagram
The following diagram outlines the decision logic for validating this compound, integrating both RI and GC methods.
Figure 1: Integrated purity validation workflow. Note that even if RI passes, GC is required to confirm isomer ratios and absence of compensating impurities.
References
-
National Institute of Standards and Technology (NIST). "this compound Thermophysical Properties."[1] NIST Web Thermo Tables. [Link][1]
-
PubChem. "this compound Compound Summary."[1] National Library of Medicine. [Link]
-
Fisher Scientific. "1-Bromo-4-methylcyclohexane (Analogous Isomer Data) Specifications." Fisher Scientific Product Catalog. [Link][1]
-
Ebatco. "Refractive Index Measurements to Compare Chemical Purity." Application Note. [Link][1]
-
International Council for Harmonisation (ICH). "Guideline Q2(R1): Validation of Analytical Procedures." ICH Guidelines. [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
